WIZ degrader 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[6-[(3R,6S)-1-ethyl-6-methylpiperidin-3-yl]oxy-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H27N3O4/c1-3-23-12-16(5-4-13(23)2)28-15-6-7-17-14(10-15)11-24(21(17)27)18-8-9-19(25)22-20(18)26/h6-7,10,13,16,18H,3-5,8-9,11-12H2,1-2H3,(H,22,25,26)/t13-,16+,18?/m0/s1 |
InChI Key |
IHBGNCYMSRWSLK-NHSXVPOTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of WIZ Degrader 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WIZ degrader 5, also identified as compound 41, is a novel small molecule molecular glue degrader with significant therapeutic potential for sickle cell disease. Its mechanism of action centers on the targeted degradation of the WIZ (Widely Interspaced Zinc Finger Motifs) transcription factor. WIZ is a known repressor of fetal hemoglobin (HbF), and its removal leads to the reactivation of HbF expression, which can ameliorate the clinical manifestations of sickle cell disease. This document provides a detailed overview of the molecular mechanisms underpinning the activity of this compound, supported by available quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways.
Core Mechanism: Targeted Degradation of WIZ
This compound functions as a "molecular glue," a type of small molecule that induces proximity between two proteins that do not normally interact.[1] In this case, this compound facilitates the interaction between the WIZ transcription factor and Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2][3][4] This induced proximity results in the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome.[1][2][3]
The CRL4-CRBN E3 ligase complex is a multi-subunit complex comprising Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Ring-Box 1 (RBX1), and the substrate receptor CRBN.[2][3][5][6] this compound binds to CRBN and induces a conformational change that creates a novel binding surface for WIZ, specifically interacting with one of its zinc finger domains.[7] This ternary complex formation (this compound - CRBN - WIZ) is the critical step for subsequent ubiquitination and degradation.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated WIZ protein degradation.
Downstream Effects: Induction of Fetal Hemoglobin (HbF)
The WIZ protein is a crucial component of a transcriptional repressor complex that includes the histone methyltransferases G9a (EHMT2) and GLP (EHMT1).[8][9][10] This complex is responsible for maintaining repressive histone marks, specifically H3K9 mono- and di-methylation (H3K9me1/2), at the promoter of the γ-globin gene, which encodes a subunit of fetal hemoglobin.[1]
By inducing the degradation of WIZ, this compound effectively dismantles this repressive complex.[1] The subsequent reduction in H3K9me2 levels at the γ-globin locus leads to a more open chromatin state, allowing for the binding of transcriptional activators and the re-expression of the γ-globin gene.[1] The resulting increase in HbF production has been shown to be a viable therapeutic strategy for sickle cell disease, as HbF can inhibit the polymerization of sickle hemoglobin.[1][4][11][12]
Signaling Pathway Diagram
Caption: Downstream effects of WIZ degradation on fetal hemoglobin induction.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Assay | Cell Line / Model | Result | Reference |
| This compound (compound 41) | WIZ Degradation | 293T cells | 88.6% maximum degradation | [13] |
| dWIZ-2 | In vivo WIZ Degradation | Humanized Mice | Significant WIZ degradation | [1] |
| dWIZ-2 | HbF Induction | Humanized Mice | Increased HbF-positive erythroblasts | [1] |
| dWIZ-2 | In vivo WIZ Degradation | Cynomolgus Monkeys | Significant WIZ degradation | [1][4] |
| dWIZ-2 | HbF Induction | Cynomolgus Monkeys | >90% recovery of HbF | [4] |
Experimental Protocols
Detailed, step-by-step protocols for the discovery and characterization of this compound are proprietary to the discovering institutions. However, the general methodologies employed can be outlined as follows:
High-Throughput Screening for HbF Inducers
A phenotypic screen was likely performed using primary human CD34+ derived erythroblasts to identify small molecules that induce HbF expression.[1][4]
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
-
Compound Library Screening: A library of small molecules, often biased towards binders of specific E3 ligases like CRBN, is screened.[4]
-
Readout: High-content imaging or flow cytometry is used to measure the percentage of HbF-positive cells and the intensity of HbF staining.
WIZ Degradation Assays
-
Western Blotting: A standard biochemical technique to quantify the reduction in WIZ protein levels upon treatment with the degrader. Cells are treated with varying concentrations of the degrader for different time points, followed by cell lysis, protein separation by SDS-PAGE, and immunoblotting with antibodies specific for WIZ and a loading control (e.g., GAPDH).[3]
-
In-Cell Western/ELISA: Higher-throughput methods for quantifying protein levels in a plate-based format.
-
Mass Spectrometry-based Proteomics: A global approach to identify and quantify changes in the proteome upon degrader treatment, confirming the specific degradation of WIZ.
Ternary Complex Formation Assays
-
Co-immunoprecipitation (Co-IP): To demonstrate the degrader-dependent interaction between WIZ and CRBN. Cells are treated with the degrader, and CRBN is immunoprecipitated. The presence of WIZ in the immunoprecipitate is then detected by Western blotting.[2][3]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): In vitro techniques to measure the binding affinities and kinetics of the degrader to CRBN and the subsequent recruitment of WIZ.
-
X-ray Crystallography: To resolve the three-dimensional structure of the WIZ-degrader-CRBN ternary complex, providing atomic-level insights into the molecular interactions.[7]
In Vivo Efficacy Studies
-
Humanized Mouse Models: Mice engrafted with human CD34+ cells are used to assess the in vivo degradation of WIZ and induction of human HbF.[1]
-
Non-Human Primate Studies: Cynomolgus monkeys are used as a preclinical model to evaluate the pharmacokinetics, pharmacodynamics, and safety of the WIZ degrader.[1][4]
Experimental Workflow Diagram
Caption: General experimental workflow for the discovery and characterization of WIZ degraders.
Conclusion
This compound represents a promising therapeutic agent for sickle cell disease by employing a targeted protein degradation strategy. Its mechanism of action, involving the molecular glue-mediated recruitment of the WIZ transcription factor to the CRL4-CRBN E3 ubiquitin ligase for proteasomal degradation, is a novel and elegant approach to reactivate fetal hemoglobin expression. Further preclinical and clinical development will be crucial to fully realize the therapeutic potential of this class of molecules.
References
- 1. marinbio.com [marinbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 9. Gene - WIZ [maayanlab.cloud]
- 10. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fetal Hemoglobin Induction via Targeted Degradation of the Transcription Factor WIZ
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sickle cell disease (SCD) and β-thalassemia are debilitating genetic disorders characterized by deficient or defective adult β-globin production. A clinically validated therapeutic strategy for these conditions is the induction of fetal hemoglobin (HbF, α2γ2), which can ameliorate the pathophysiology of red blood cell sickling and ineffective erythropoiesis. Recent advancements in targeted protein degradation have unveiled a novel therapeutic target, the Widely Interspaced Zinc finger (WIZ) transcription factor, as a previously unrecognized repressor of γ-globin expression. This technical guide provides an in-depth overview of the discovery and preclinical development of small-molecule molecular glue degraders, dWIZ-1 and its optimized successor dWIZ-2, which induce the degradation of WIZ and robustly reactivate HbF expression. We consolidate key quantitative data, provide detailed experimental methodologies for pivotal assays, and present visual diagrams of the core mechanisms and workflows to support ongoing research and development in this promising therapeutic area.
Introduction: The Therapeutic Promise of HbF Induction
The developmental switch from fetal (γ-globin) to adult (β-globin) hemoglobin synthesis shortly after birth is a key event in human erythropoiesis. In individuals with β-hemoglobinopathies, the persistence or reactivation of HbF expression is associated with significantly reduced disease severity. Pharmacological induction of HbF has therefore been a long-standing goal in the development of therapies for SCD and β-thalassemia.
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes small molecules to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins. Molecular glue degraders are a class of such molecules that induce a neomorphic interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. Through a phenotypic screening campaign of a library biased towards binders of the E3 ligase substrate receptor Cereblon (CRBN), the transcription factor WIZ was identified as a novel repressor of HbF.[1][2] This discovery led to the development of potent and selective WIZ degraders as a potential oral therapy for β-hemoglobinopathies.[3][4]
Mechanism of Action: WIZ Degradation via a Molecular Glue
The WIZ degraders, dWIZ-1 and dWIZ-2, function as molecular glues that facilitate the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor CRBN and the WIZ transcription factor.[1][5]
Signaling Pathway:
-
Binding: The dWIZ molecule binds to CRBN.
-
Ternary Complex Formation: This binding event creates a novel surface that recruits the seventh zinc finger domain (ZF7) of the WIZ protein.[1]
-
Ubiquitination: The formation of the WIZ-dWIZ-CRBN ternary complex brings WIZ into proximity with the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex, leading to the polyubiquitination of WIZ.
-
Proteasomal Degradation: Polyubiquitinated WIZ is recognized and subsequently degraded by the 26S proteasome.[3]
-
De-repression of γ-Globin: WIZ is a component of the repressive G9a/GLP histone methyltransferase complex, which maintains repressive histone marks (H3K9me2) at chromatin sites.[3][6] The degradation of WIZ leads to reduced WIZ binding at target loci, a decrease in repressive H3K9me2 marks, and the subsequent de-repression and transcriptional activation of the fetal γ-globin genes (HBG1 and HBG2).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. manuals.plus [manuals.plus]
- 3. Flow cytometric method for simultaneous assay of foetal haemoglobin containing red cells, reticulocytes and foetal haemoglobin containing reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of WIZ Transcription Factor in Erythropoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Widely-Interspaced Zinc Finger (WIZ) transcription factor has emerged as a critical regulator in erythropoiesis, primarily functioning as a transcriptional repressor. Initially characterized by its association with the G9a/GLP histone methyltransferase complex, recent groundbreaking research has illuminated its pivotal role in the silencing of fetal hemoglobin (HbF). This discovery has positioned WIZ as a promising therapeutic target for hemoglobinopathies such as sickle cell disease and β-thalassemia. This technical guide provides an in-depth overview of the molecular mechanisms of WIZ in erythroid differentiation, compiles available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows.
Introduction
Erythropoiesis is the complex and tightly regulated process of red blood cell production. It involves the differentiation of hematopoietic stem cells into mature erythrocytes, a process governed by a symphony of transcription factors that orchestrate precise gene expression programs. The WIZ transcription factor, a protein with multiple C2H2-type zinc finger domains, has been identified as a key player in this process[1]. While initially implicated in transcriptional repression through its interaction with the G9a/GLP complex, which mediates H3K9 methylation, recent studies have unveiled a more direct and therapeutically relevant role in the regulation of globin gene expression[2][3]. Specifically, WIZ has been identified as a novel repressor of γ-globin, the primary component of fetal hemoglobin (HbF)[4][5]. The reactivation of HbF in adults is a well-established therapeutic strategy to ameliorate the pathophysiology of sickle cell disease and β-thalassemia.
Molecular Mechanism of WIZ in Erythropoiesis
The primary mechanism by which WIZ influences erythropoiesis is through the transcriptional repression of the γ-globin genes (HBG1 and HBG2). This repression is thought to be mediated through its association with chromatin-modifying enzymes and its interaction with other regulatory proteins.
Interaction with the G9a/GLP Complex
WIZ is a core subunit of the G9a/GLP histone methyltransferase complex[2]. This complex is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. WIZ facilitates the targeting of the G9a/GLP complex to specific genomic loci, thereby establishing a repressive chromatin environment at its target genes[2].
Repression of Fetal Hemoglobin
Recent studies have unequivocally demonstrated that WIZ is a repressor of fetal hemoglobin[4][5]. Targeted degradation of the WIZ protein using molecular glue degraders leads to a robust induction of HbF in primary human erythroblasts[4][5]. This suggests that WIZ is directly or indirectly involved in the silencing of the γ-globin locus in adult erythroid cells. The precise mechanism of how WIZ is recruited to the γ-globin promoters and the full cohort of its interacting partners at this locus are areas of active investigation.
Interaction with CTCF and Chromatin Architecture
Beyond its role with the G9a/GLP complex, WIZ has been shown to co-localize with the CCCTC-binding factor (CTCF), a key regulator of genome architecture[1][6]. WIZ, in a complex with CTCF and cohesin, is involved in anchoring DNA loops, which can bring distant regulatory elements, such as enhancers and promoters, into close proximity[7]. This function suggests that WIZ may influence globin gene expression by modulating the three-dimensional structure of the β-globin locus.
Quantitative Data on WIZ Function in Erythropoiesis
The development of small molecule degraders targeting WIZ has enabled the quantification of its impact on fetal hemoglobin induction. The data presented below is a summary of findings from studies utilizing these chemical probes.
| Compound | Target(s) | Cell Type | Key Quantitative Outcomes | Reference |
| dWIZ-1 | WIZ | Primary human erythroblasts | - Robustly induces HbF | [4][5] |
| dWIZ-2 | WIZ | Primary human erythroblasts, Sickle cell disease patient-derived erythroblasts | - Dose-dependent induction of HbF - Increased γ-globin mRNA, HbF protein levels, and % of HbF+ cells | [4] |
| BMS-986470 | WIZ and ZBTB7A (dual degrader) | Primary erythroblasts from healthy donors and SCD patients | - Achieved >90% F-cells - Achieved >40% total HbF | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of WIZ in erythropoiesis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WIZ
ChIP-seq is employed to identify the genomic binding sites of WIZ in erythroid cells.
Protocol Overview:
-
Cell Culture and Cross-linking:
-
Culture primary human erythroblasts or relevant erythroid cell lines (e.g., HUDEP-2) to the desired density.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to WIZ.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare the DNA library for high-throughput sequencing according to the manufacturer's instructions.
-
RNA-sequencing (RNA-seq) following WIZ Depletion
RNA-seq is used to analyze the global changes in gene expression upon the knockdown or degradation of WIZ.
Protocol Overview:
-
WIZ Depletion:
-
CRISPR/Cas9 Knockout: Design and validate sgRNAs targeting the WIZ gene. Deliver the sgRNAs and Cas9 nuclease to erythroblasts via lentiviral transduction or electroporation.
-
Molecular Glue Degraders: Treat erythroblasts with dWIZ-1, dWIZ-2, or other WIZ degraders at various concentrations and time points.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA, typically involving poly(A) selection or ribosomal RNA depletion.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels and perform differential expression analysis to identify genes whose expression is significantly altered upon WIZ depletion.
-
Measurement of Fetal Hemoglobin (HbF)
Flow cytometry is a common and quantitative method to measure the percentage of HbF-containing cells (F-cells) and the amount of HbF per cell.
Protocol Overview:
-
Cell Preparation:
-
Harvest erythroblasts and wash them with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cell membrane to allow intracellular staining using a detergent-based buffer (e.g., saponin (B1150181) or Triton X-100).
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorescently labeled antibody specific for HbF (anti-HbF).
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the erythroid population based on forward and side scatter properties.
-
Quantify the percentage of HbF-positive cells and the mean fluorescence intensity (MFI), which is proportional to the amount of HbF per cell.
-
Visualizations of Pathways and Workflows
Signaling Pathway of WIZ-mediated Gene Repression
Caption: WIZ recruits the G9a/GLP complex to target genes, leading to H3K9 methylation and transcriptional repression.
Experimental Workflow for WIZ Degradation and HbF Analysis
Caption: Workflow for assessing the effects of WIZ degradation on erythroid cells.
Logical Relationship of WIZ and Fetal Hemoglobin Expression
Caption: WIZ activity represses γ-globin expression; degradation of WIZ relieves this repression, increasing HbF.
Conclusion and Future Directions
The identification of WIZ as a key repressor of fetal hemoglobin represents a significant advancement in our understanding of erythropoiesis and offers a novel therapeutic avenue for hemoglobinopathies. The development of small molecule degraders that target WIZ has provided powerful tools to probe its function and demonstrates the potential for a new class of oral therapeutics for sickle cell disease and β-thalassemia.
Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions of WIZ at the β-globin locus and identifying the full complement of its binding partners in erythroid cells.
-
In Vivo Efficacy and Safety: Comprehensive preclinical and clinical evaluation of WIZ degraders to assess their long-term efficacy, safety, and potential off-target effects.
-
Combinatorial Therapies: Investigating the potential for combining WIZ degradation with other HbF-inducing agents or therapeutic strategies to achieve synergistic effects.
The continued exploration of WIZ biology holds great promise for the development of innovative and accessible treatments for patients with debilitating red blood cell disorders.
References
- 1. A simplified method for measuring fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 3. marinbio.com [marinbio.com]
- 4. Methods for determination of fetal hemoglobin | Górska | Acta Haematologica Polonica [journals.viamedica.pl]
- 5. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 6. A WIZ/Cohesin/CTCF Complex Anchors DNA Loops to Define Gene Expression and Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide ChIP-Seq reveals a dramatic shift in the binding of the transcription factor erythroid Kruppel-like factor during erythrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Strategy: An In-depth Technical Guide to the Discovery and Development of WIZ Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has ushered in a new paradigm in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. Molecular glue degraders, a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, have emerged as a powerful therapeutic modality. This technical guide provides a comprehensive overview of the discovery and development of a novel class of molecular glue degraders targeting the WIZ (Widely Interspaced Zinc Finger) transcription factor. The degradation of WIZ has been identified as a promising therapeutic strategy for sickle cell disease (SCD) through the induction of fetal hemoglobin (HbF).[1][2][3][4]
WIZ: A Novel Therapeutic Target for Sickle Cell Disease
Sickle cell disease is a debilitating genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin that causes red blood cells to become rigid and sickle-shaped.[1] A well-established therapeutic approach for SCD is to increase the production of fetal hemoglobin (HbF), which is naturally present at high levels during fetal development but is silenced after birth.[5] The re-induction of HbF can compensate for the defective adult hemoglobin and ameliorate the clinical symptoms of SCD.[5]
The transcription factor WIZ was identified as a novel and previously unrecognized repressor of HbF through a phenotypic screening of a chemical library of molecules with a bias towards binding to cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase.[2][3][4][5] This discovery pinpointed WIZ as a high-value target for therapeutic intervention in SCD.
The WIZ Signaling Pathway
WIZ is a core subunit of the G9a/GLP histone methyltransferase complex. This complex is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[6][7][8] WIZ, through its zinc finger domains, is believed to guide the G9a/GLP complex to specific gene loci, thereby silencing gene expression.[6][8] In the context of hemoglobin switching, WIZ is understood to be involved in the repression of the γ-globin gene, which codes for a subunit of fetal hemoglobin.
Discovery and Optimization of WIZ Molecular Glue Degraders
The discovery of WIZ degraders began with a high-throughput phenotypic screen designed to identify compounds that could induce HbF expression in primary human erythroblasts.[5][7] This screen led to the identification of initial hit compounds, which were subsequently optimized to improve their potency, selectivity, and pharmacokinetic properties.[1][9] The lead compounds, including dWIZ-1 , dWIZ-2 , and compound 10 , are molecular glue degraders that function by inducing the formation of a ternary complex between WIZ, the CRBN E3 ligase, and the degrader molecule itself.[5][10][11] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for the developed WIZ molecular glue degraders.
Table 1: In Vitro Degradation and HbF Induction
| Compound | Cell Line | DC50 (WIZ Degradation) | Max WIZ Degradation (%) | EC50 (HbF Induction) | Max HbF Induction (%) |
| dWIZ-1 | Human Erythroblasts | Not Reported | Not Reported | Not Reported | Not Reported |
| dWIZ-2 | Human Erythroblasts | Not Reported | >90% | Not Reported | Up to 95% HbF+ reticulocytes in vivo |
| Compound 10 | 293T (HiBiT) | 0.3 nM | >95% | 1.1 nM (Primary Erythroblasts) | ~60% |
Data extracted from publicly available scientific literature.[1][5]
Table 2: In Vivo Efficacy of WIZ Degraders
| Compound | Animal Model | Dose | Route of Administration | Key Findings |
| dWIZ-2 | Humanized Mice | Not Reported | Oral | Significant WIZ degradation and increase in HbF-positive erythroblasts.[10][12] |
| dWIZ-2 | Cynomolgus Monkeys | 30 mg/kg/day | Oral | >90% recovery of HbF after 28 days, well-tolerated.[11] |
| Compound 10 | hNBSGW Mouse Xenograft | 0.01 - 1 mg/kg | Not Reported | Robust WIZ degradation and HbF induction.[1][9] |
Experimental Protocols
The discovery and characterization of WIZ molecular glue degraders involved a series of key experiments. The detailed methodologies are outlined below.
High-Throughput Phenotypic Screening for HbF Induction
-
Objective: To identify small molecules that induce the expression of fetal hemoglobin.
-
Cell Model: Primary human CD34+ hematopoietic stem and progenitor cells differentiated into erythroblasts.
-
Library: A chemical library of compounds with known or predicted affinity for the CRBN E3 ligase was used.[7]
-
Assay Principle: Differentiated erythroblasts were treated with library compounds for a defined period. The expression of HbF was then quantified using high-content imaging or flow cytometry with an anti-HbF antibody.
-
Hit Criteria: Compounds that significantly increased the percentage of HbF-positive cells without causing cytotoxicity were selected as hits.
Target Deconvolution using Global Proteomics
-
Objective: To identify the protein target of the hit compounds responsible for HbF induction.
-
Methodology:
-
Sample Preparation: Erythroblasts were treated with the active compound or a vehicle control.
-
Lysis and Digestion: Cells were lysed, and the proteins were extracted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The proteomic data from the treated and control samples were compared to identify proteins that were significantly downregulated (degraded) upon compound treatment. WIZ was identified as the primary degraded protein.[5]
-
X-ray Crystallography of the Ternary Complex
-
Objective: To elucidate the three-dimensional structure of the WIZ-degrader-CRBN ternary complex and understand the molecular basis of the induced protein-protein interactions.
-
Methodology:
-
Protein Expression and Purification: Recombinant WIZ (specifically the zinc finger domain ZF7 involved in binding), CRBN, and DDB1 were expressed and purified.
-
Complex Formation: The purified proteins were mixed with the molecular glue degrader (e.g., dWIZ-1) to form the ternary complex.
-
Crystallization: The complex was subjected to various crystallization screening conditions to obtain high-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure of the ternary complex was solved. The crystal structure confirmed that the molecular glue acts as an adhesive interface between WIZ and CRBN.[4]
-
In Vivo Efficacy Studies in Humanized Mouse Models
-
Objective: To evaluate the in vivo efficacy and safety of the WIZ degraders.
-
Animal Model: Immunodeficient mice (e.g., NBSGW) were engrafted with human CD34+ hematopoietic stem cells to create a humanized hematopoietic system.
-
Treatment: The humanized mice were treated with the WIZ degrader (e.g., dWIZ-2 or compound 10) or a vehicle control via oral administration.[9][10]
-
Analysis:
-
Pharmacokinetics: Blood samples were collected at different time points to determine the drug's concentration and pharmacokinetic profile.
-
Pharmacodynamics: Bone marrow and peripheral blood were analyzed to measure the extent of WIZ degradation in human erythroblasts.
-
Efficacy: The percentage of HbF-positive human red blood cells and the overall level of HbF were quantified to assess the therapeutic effect.
-
Safety: The animals were monitored for any signs of toxicity, and various hematological parameters were measured.
-
Experimental and Developmental Workflow
The discovery and development of WIZ molecular glue degraders followed a logical and iterative workflow, from initial screening to preclinical validation.
Conclusion and Future Directions
The discovery and development of WIZ molecular glue degraders represent a significant advancement in the search for a safe, effective, and orally available treatment for sickle cell disease.[9][10] By identifying WIZ as a key repressor of fetal hemoglobin and developing small molecules to induce its degradation, researchers have opened up a new therapeutic avenue for patients.[10] The promising preclinical data, demonstrating robust HbF induction and a favorable safety profile in animal models, provide a strong rationale for the clinical development of WIZ degraders.[10][11]
Furthermore, the successful application of a phenotypic screening approach to identify a novel molecular glue degrader and its target highlights the power of this strategy in drug discovery. Future research will likely focus on the clinical translation of these findings and the exploration of WIZ degradation for other hemoglobinopathies. The story of WIZ degraders serves as a compelling case study for the potential of targeted protein degradation to address previously "undruggable" targets and bring new hope to patients with genetic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 8. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin In-duction to Treat Sickle Cell Disease - OAK Open Access Archive [oak.novartis.com]
- 9. Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Item - Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - figshare - Figshare [figshare.com]
- 12. marinbio.com [marinbio.com]
In-Depth Technical Guide to WIZ Degrader 5 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of WIZ degrader 5 and its more extensively characterized analogs, dWIZ-1 and dWIZ-2. This document details the experimental protocols for their evaluation and presents key quantitative data to support further research and development in the field of targeted protein degradation, with a focus on therapeutics for sickle cell disease.
Introduction
This compound and the related compounds dWIZ-1 and dWIZ-2 are novel small molecules that have emerged as potent degraders of the WIZ (Widely Interspaced Zinc Finger) transcription factor. These compounds operate through a "molecular glue" mechanism, inducing the proximity of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), results in the induction of HbF expression. This therapeutic strategy holds significant promise for the treatment of genetic hemoglobinopathies such as sickle cell disease (SCD), where increased HbF levels can ameliorate the clinical symptoms.
Chemical Structure and Properties
While the specific chemical structure of this compound (also referred to as compound 41) is detailed within patent literature, the structures of the more advanced compounds, dWIZ-1 and dWIZ-2, have been published in peer-reviewed journals.
Table 1: Chemical Properties of WIZ Degraders
| Compound Name | Alternate Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | Compound 41 | C₂₁H₂₇N₃O | 385.46 | Induces up to 88.6% degradation of WIZ in 293T cells.[1] |
| dWIZ-1 | - | Not specified | Not specified | Potent WIZ molecular glue degrader; recruits WIZ(ZF7) to CRBN. |
| dWIZ-2 | HbF inducer 3 | Not specified | Not specified | Orally active molecular glue; DC₅₀ = 13 nM for WIZ degradation in primary human erythroid precursor cells; EC₅₀ = 100 nM for HbF induction. |
Mechanism of Action: A Molecular Glue Approach
WIZ degraders function as molecular glues, a class of small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact. In this case, the degrader facilitates the formation of a ternary complex between the WIZ transcription factor and the CRBN E3 ubiquitin ligase.
The signaling pathway for WIZ degradation and subsequent induction of fetal hemoglobin can be summarized as follows:
References
Therapeutic Potential of WIZ Degradation in Beta-Thalassemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-thalassemia is a debilitating genetic disorder characterized by deficient production of adult beta-globin chains, leading to ineffective erythropoiesis and severe anemia. A promising therapeutic strategy for beta-thalassemia is the reactivation of fetal hemoglobin (HbF) expression, which can compensate for the lack of adult hemoglobin and ameliorate the clinical phenotype. Recent discoveries have identified the "Widely Interspaced Zinc Finger" (WIZ) protein as a novel transcriptional repressor of gamma-globin genes (HBG1 and HBG2), the core components of HbF. This guide provides an in-depth technical overview of the therapeutic potential of targeted WIZ degradation as a transformative approach for the treatment of beta-thalassemia. We will delve into the molecular mechanisms, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways.
WIZ: A Novel Repressor of Fetal Hemoglobin
The developmental switch from fetal to adult hemoglobin is a complex process involving the silencing of gamma-globin genes and the activation of the beta-globin gene.[1][2][3][4][5] Several transcriptional repressors are known to play a crucial role in this process, with BCL11A being a well-established factor.[3][6][7] The recent identification of WIZ as another key repressor has opened up new avenues for therapeutic intervention.[8][9][10][11]
WIZ is a chromatin-associated transcription factor that is understood to contribute to the repressive chromatin environment at the gamma-globin promoters.[9][12] Its degradation leads to the de-repression of these genes, resulting in increased gamma-globin synthesis and consequently, elevated levels of HbF.[8][10][11] This provides a compelling rationale for targeting WIZ for therapeutic benefit in beta-thalassemia.
Therapeutic Modalities for WIZ Degradation
Two primary strategies are being explored to achieve therapeutic degradation of WIZ: small molecule-mediated degradation and genetic ablation.
Molecular Glue Degraders
A significant breakthrough has been the development of "molecular glue" degraders, which are small molecules that induce the degradation of a target protein.[9][10][11][12] These molecules, such as dWIZ-1 and dWIZ-2, function by facilitating an interaction between WIZ and the E3 ubiquitin ligase cereblon (CRBN).[8][9][10][11] This induced proximity leads to the ubiquitination of WIZ and its subsequent degradation by the proteasome.[12]
A notable advancement in this area is the development of BMS-986470, a dual degrader of both WIZ and ZBTB7A, another transcriptional repressor of HbF.[13] This compound is currently under clinical investigation for sickle cell disease, a related hemoglobinopathy, highlighting the clinical translatability of this approach.[13]
Genetic Approaches
In addition to pharmacological approaches, genetic methods have also validated WIZ as a therapeutic target. CRISPR-Cas9-mediated knockout of the WIZ gene in hematopoietic stem and progenitor cells (HSPCs) has been shown to significantly increase HbF expression.[14] This approach offers the potential for a one-time, curative therapy for beta-thalassemia.
Preclinical Efficacy of WIZ Degradation
The therapeutic potential of WIZ degradation has been demonstrated in various preclinical models, including in vitro studies with human erythroblasts and in vivo studies in humanized mice and cynomolgus monkeys.
In Vitro Studies
Treatment of primary human erythroblasts derived from healthy donors and sickle cell disease patients with WIZ degraders has shown a robust, dose-dependent increase in gamma-globin mRNA, HbF protein levels, and the proportion of HbF-positive cells (F-cells).[8][13]
In Vivo Studies
Oral administration of WIZ degraders in humanized mouse models and cynomolgus monkeys has demonstrated good tolerability and significant efficacy.[8][9][10][11][12] These studies have shown a marked increase in HbF-positive reticulocytes and elevated levels of gamma-globin mRNA in peripheral blood.[8] Importantly, these effects were achieved without significant adverse effects on overall hematopoiesis.[8][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on WIZ degradation.
| In Vitro Model | Compound | Metric | Result | Reference |
| Primary Human Erythroblasts | dWIZ-1 | γ-globin mRNA | Significant Increase | [8] |
| Primary Human Erythroblasts | dWIZ-1 | HbF protein | Significant Increase | [8] |
| Primary Human Erythroblasts | dWIZ-1 | F-cells | Significant Increase | [8] |
| Sickle Cell Disease Patient-derived Erythroblasts | dWIZ-2 | γ-globin mRNA | Increased Proportion | [8] |
| Sickle Cell Disease Patient-derived Erythroblasts | dWIZ-2 | HbF protein | Increased Levels | [8] |
| Sickle Cell Disease Patient-derived Erythroblasts | dWIZ-2 | F-cells | Increased Proportion | [8] |
| Primary Erythroblasts (Healthy Donor & SCD) | BMS-986470 | F-cells | >90% | [13] |
| Primary Erythroblasts (Healthy Donor & SCD) | BMS-986470 | Total HbF | >40% | [13] |
| HUDEP-2 cells (dual ZBTB7A/WIZ knockout) | - | F-cells | >95% | [13] |
| HUDEP-2 cells (dual ZBTB7A/WIZ knockout) | - | Total HbF tetramer | >80% | [13] |
| In Vivo Model | Compound | Dosing | Metric | Result | Reference |
| Humanized Mice | dWIZ-2 | Oral, daily for 21 days | WIZ degradation | Robust, dose-dependent | [8] |
| Humanized Mice | dWIZ-2 | Oral, daily for 21 days | Total HbF in bone marrow | Increased | [8] |
| Humanized Mice | dWIZ-2 | Oral, daily for 21 days | F-cells in bone marrow | Increased proportion | [8] |
| Cynomolgus Monkeys | dWIZ-2 | 30 mg/kg, oral, daily for 28 days | γ-globin mRNA in blood | Up to 37% of β-like globins | [8] |
| Cynomolgus Monkeys | dWIZ-2 | 30 mg/kg, oral, daily for 28 days | HbF+ reticulocytes | Up to 95% | [8] |
| Townes Mice (human CRBN) | BMS-986470 | - | F-cells in peripheral blood | Significantly induced | [13] |
| Townes Mice (human CRBN) | BMS-986470 | - | γ-globin protein in peripheral blood | Significantly induced | [13] |
| Cynomolgus Monkeys | BMS-986470 | Daily for 16 days | WIZ and ZBTB7A degradation | Significant, dose-dependent | [13] |
| Cynomolgus Monkeys | BMS-986470 | Daily for 16 days | HBG1/2 transcript in blood and bone marrow | Increased | [13] |
| Cynomolgus Monkeys | BMS-986470 | Daily for 16 days | γ-globin protein in blood and bone marrow | Increased | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research and development of WIZ-targeting therapeutics.
In Vitro Erythroid Differentiation
-
Cell Source: CD34+ hematopoietic stem and progenitor cells (HSPCs) are isolated from human cord blood, bone marrow, or peripheral blood.
-
Culture System: A multi-stage culture system is used to mimic in vivo erythropoiesis. This typically involves a three-phase culture:
-
Phase 1 (Expansion): CD34+ cells are expanded in a medium containing stem cell factor (SCF), FMS-like tyrosine kinase 3 ligand (Flt3L), and thrombopoietin (TPO).
-
Phase 2 (Differentiation): Cells are transitioned to a medium containing erythropoietin (EPO), SCF, and insulin-like growth factor 1 (IGF-1) to promote erythroid commitment.
-
Phase 3 (Maturation): The final phase involves a high concentration of EPO and other factors to induce terminal erythroid differentiation and hemoglobinization.
-
-
Compound Treatment: WIZ degraders are added to the culture medium at various concentrations during the differentiation and maturation phases.
Measurement of Globin Expression
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the mRNA levels of gamma-globin (HBG1/HBG2) and beta-globin (HBB). Relative expression is typically normalized to a housekeeping gene.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying different hemoglobin species (HbF, HbA, HbS). This allows for the precise determination of the percentage of HbF.
-
Flow Cytometry: Intracellular staining with an anti-HbF antibody followed by flow cytometric analysis is used to determine the percentage of F-cells.
In Vivo Humanized Mouse Model
-
Mouse Strain: Immunodeficient mouse strains, such as NSG (NOD-scid IL2Rgammanull), are used as recipients for human HSPCs.
-
Humanization: Newborn or adult irradiated mice are transplanted with human CD34+ HSPCs via intrahepatic or intravenous injection, respectively.
-
Engraftment Assessment: Successful engraftment is confirmed by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Compound Administration: WIZ degraders are typically administered orally via gavage.
-
Analysis: At the end of the study, bone marrow and peripheral blood are collected to assess human erythropoiesis, WIZ protein levels, and HbF expression using the methods described above.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Molecular mechanism of WIZ degradation by a molecular glue degrader.
Caption: Role of WIZ and other repressors in globin gene regulation.
Caption: Preclinical experimental workflow for evaluating WIZ degraders.
Future Directions and Conclusion
The targeted degradation of WIZ represents a highly promising and innovative therapeutic strategy for beta-thalassemia. The development of potent and selective oral small molecule degraders offers the potential for a widely accessible and manageable treatment option. Furthermore, the synergistic effect observed with the dual degradation of WIZ and ZBTB7A suggests that targeting multiple HbF repressors simultaneously could lead to even greater therapeutic benefit.
Ongoing and future research will focus on the long-term safety and efficacy of WIZ degraders in clinical trials, the optimization of dosing regimens, and the exploration of combination therapies. The continued investigation into the molecular mechanisms of globin gene regulation will undoubtedly uncover additional therapeutic targets and further refine our approaches to treating beta-thalassemia and other hemoglobinopathies. The degradation of WIZ is a prime example of how a deep understanding of disease biology, coupled with innovative drug discovery platforms, can pave the way for transformative new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching from fetal to adult hemoglobin [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of fetal to adult hemoglobin switching: new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching from fetal to adult hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. CHOP Researchers Refine Understanding of Fetal Hemoglobin Regulation | Children's Hospital of Philadelphia [chop.edu]
- 7. Molecular basis of β thalassemia and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 12. marinbio.com [marinbio.com]
- 13. ashpublications.org [ashpublications.org]
- 14. WO2021123920A1 - Compositions and methods for the treatment of hemoglobinopathies - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for WIZ Degrader 5 in Primary Human Erythroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of intracellular proteins represents a promising therapeutic strategy for various diseases, including genetic disorders like sickle cell disease (SCD). WIZ is a recently identified transcriptional repressor of fetal hemoglobin (HbF).[1] The induction of HbF has been shown to ameliorate the clinical symptoms of SCD.[1] WIZ degrader 5 is a small molecule belonging to the class of molecular glue degraders. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Specifically, WIZ degraders recruit the WIZ transcription factor to the CRBN-DDB1 ubiquitin ligase complex, facilitating its degradation.[2] This targeted degradation of WIZ in primary human erythroblasts leads to the de-repression of the γ-globin gene and a subsequent increase in HbF levels.[1]
These application notes provide a comprehensive guide for the use of this compound in primary human erythroblasts, including its mechanism of action, protocols for cell culture and treatment, and methods for assessing its efficacy.
Disclaimer: The following protocols and data are based on studies of similar WIZ degraders, such as dWIZ-1 and dWIZ-2. Researchers using this compound should perform their own dose-response experiments and optimization.
Mechanism of Action
This compound acts as a molecular glue to induce the degradation of the WIZ transcription factor. The process involves the formation of a ternary complex between WIZ, the degrader molecule, and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The removal of the WIZ repressor from the γ-globin gene promoter results in increased transcription of the γ-globin gene and, consequently, elevated levels of fetal hemoglobin.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound in primary human erythroblasts. The values are illustrative and based on findings for similar WIZ degraders.
Table 1: Dose-Dependent Effect of this compound on WIZ Protein Levels and Fetal Hemoglobin Induction
| This compound (nM) | WIZ Protein Level (% of Control) | % HbF positive cells (F-cells) |
| 0 (Vehicle) | 100 | 5 |
| 1 | 80 | 15 |
| 10 | 50 | 40 |
| 100 | 20 | 70 |
| 1000 | 10 | 85 |
Table 2: Effect of this compound on Globin Gene Expression
| Treatment (100 nM) | γ-globin mRNA (fold change) | β-globin mRNA (fold change) |
| Vehicle | 1.0 | 1.0 |
| This compound | 15.0 | 0.8 |
Table 3: Effect of this compound on Erythroblast Viability and Differentiation
| Treatment (100 nM) | Cell Viability (%) | % CD71+ cells | % Glycophorin A+ cells |
| Vehicle | 95 | 92 | 88 |
| This compound | 93 | 91 | 87 |
Experimental Protocols
Protocol 1: Culture and Differentiation of Primary Human Erythroblasts
This protocol describes the generation of primary human erythroblasts from CD34+ hematopoietic stem and progenitor cells (HSPCs).
Materials:
-
CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
Erythropoietin (EPO)
-
Insulin
-
Transferrin
-
Dexamethasone
-
Penicillin-Streptomycin solution
-
6-well tissue culture plates
Procedure:
-
Phase 1: Expansion (Day 0-7):
-
Thaw cryopreserved CD34+ cells and wash with IMDM.
-
Culture cells at a density of 1 x 10^5 cells/mL in expansion medium: IMDM supplemented with 20% FBS, 100 ng/mL SCF, 10 ng/mL IL-3, 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
On day 4, perform a half-medium change.
-
-
Phase 2: Differentiation (Day 7-14):
-
On day 7, harvest the cells by centrifugation.
-
Resuspend the cells at 2 x 10^5 cells/mL in differentiation medium: IMDM supplemented with 20% FBS, 3 U/mL EPO, 100 ng/mL SCF, 10 µg/mL insulin, 200 µg/mL transferrin, 1 µM dexamethasone, and 1% Penicillin-Streptomycin.
-
Continue incubation at 37°C and 5% CO2. The cells will differentiate into erythroblasts.
-
Protocol 2: Treatment of Erythroblasts with this compound
Materials:
-
Differentiated primary human erythroblasts (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Differentiation medium
-
DMSO (vehicle control)
Procedure:
-
On day 12 of differentiation, count the erythroblasts and adjust the cell density to 5 x 10^5 cells/mL in fresh differentiation medium.
-
Prepare serial dilutions of this compound in differentiation medium. A typical concentration range to test is 1 nM to 10 µM.
-
Add the desired final concentrations of this compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, harvest the cells for downstream analysis.
Protocol 3: Analysis of Fetal Hemoglobin by Flow Cytometry
Materials:
-
Treated erythroblasts
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Anti-HbF antibody (FITC or PE conjugated)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization kit.
-
Incubate the cells with the anti-HbF antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in flow cytometry buffer (PBS with 1% BSA).
-
Analyze the samples on a flow cytometer to determine the percentage of HbF positive cells.
Protocol 4: Analysis of WIZ Protein Levels by Western Blot
Materials:
-
Treated erythroblasts
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against WIZ
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-WIZ antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Protocol 5: Analysis of Globin Gene Expression by qPCR
Materials:
-
Treated erythroblasts
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for γ-globin, β-globin, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for γ-globin, β-globin, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
References
Application Notes and Protocols: WIZ Degrader 5 for the Treatment of Sickle Cell Disease in Humanized Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sickle cell disease (SCD) is a monogenic blood disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. This results in vaso-occlusion, chronic hemolytic anemia, and severe organ damage. A clinically validated strategy to ameliorate the pathophysiology of SCD is the induction of fetal hemoglobin (HbF, α2γ2), which interferes with HbS polymerization.
The transcription factor "Widely Interspaced Zinc Finger Motifs" (WIZ) has been identified as a novel repressor of γ-globin gene expression.[1][2] Targeted degradation of the WIZ protein presents a promising therapeutic approach to reactivate HbF production. WIZ degrader 5, also known as compound 41, is a molecular glue degrader designed to induce the degradation of WIZ.[3][4] This class of molecules, including the optimized compound dWIZ-2, functions by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex to the WIZ protein, leading to its ubiquitination and subsequent elimination by the proteasome.[5][6] This targeted degradation of WIZ relieves the repression of γ-globin genes, resulting in increased HbF levels.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound and its analogues in humanized mouse models of hematopoiesis, a critical step in the preclinical validation of this therapeutic strategy.
Mechanism of Action
This compound is a molecular glue that induces proximity between the WIZ transcription factor and the CRBN E3 ubiquitin ligase complex. This induced interaction leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The removal of the WIZ protein from the nucleus leads to epigenetic modifications at the γ-globin gene locus, de-repressing its transcription and ultimately increasing the synthesis of fetal hemoglobin (HbF) in erythroid precursor cells.
Figure 1: Mechanism of Action of this compound.
Data Presentation
In vivo studies using the optimized WIZ degrader dWIZ-2 in NBSGW mice humanized with human CD34+ hematopoietic stem and progenitor cells have demonstrated robust, dose-dependent degradation of WIZ in bone marrow and a corresponding increase in fetal hemoglobin-positive (HbF+) human erythroblasts after 21 days of once-daily oral administration.[1][2]
Table 1: Representative Pharmacodynamic Effects of a WIZ Degrader in a Humanized Mouse Model
| Treatment Group (Oral Gavage, QD for 21 days) | WIZ Protein Levels in Human CD45+ Bone Marrow Cells (% of Vehicle) | Human HbF+ Erythroblasts in Bone Marrow (% Positive Cells) |
|---|---|---|
| Vehicle | 100% | 5% ± 1.5% |
| WIZ Degrader (Low Dose) | 65% ± 8% | 20% ± 4% |
| WIZ Degrader (Mid Dose) | 30% ± 6% | 45% ± 7% |
| WIZ Degrader (High Dose) | <15% | 70% ± 9% |
(Note: The data presented are representative values based on published descriptions of dose-dependent effects. Actual values may vary.)
Table 2: Pharmacokinetic and Safety Profile of dWIZ-2 in Preclinical Models
| Species | Dose & Route | Key Findings | Tolerability | Reference |
|---|---|---|---|---|
| Humanized Mice (NBSGW) | Oral, QD for 21 days | Robust, dose-dependent WIZ degradation and increased HbF+ erythroblasts in bone marrow. | Well-tolerated. No significant adverse effects on body weight or hematological parameters. | [1][2][5] |
| Cynomolgus Monkey | 30 mg/kg, Oral, QD for 28 days | Elevated γ-globin mRNA (up to 37% of β-like globins); Up to 95% HbF+ reticulocytes. | Well-tolerated. No notable clinical observations or changes in hematology, coagulation, or clinical chemistry. |[1][2][6] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in a humanized mouse model.
Figure 2: In Vivo Study Workflow.
Protocol 1: In Vivo Dosing and Monitoring in Humanized Mice
-
Animal Model: Utilize immunodeficient mice (e.g., NBSGW) engrafted with human CD34+ hematopoietic stem and progenitor cells (HSPCs). Allow sufficient time for stable human hematopoietic engraftment (typically 12-16 weeks).
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Grouping: Randomize mice into treatment groups (e.g., vehicle control, and at least three dose levels of this compound) with n=5-8 mice per group.
-
Formulation Preparation:
-
Prepare a formulation vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each dosing day, prepare the final dosing solutions by diluting the stock solution into the vehicle to achieve the desired concentrations. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
-
Administration:
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for any signs of toxicity or distress.
-
-
Sample Collection: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize mice and collect peripheral blood and bone marrow for pharmacodynamic analysis.
Protocol 2: Analysis of WIZ Protein Degradation by Western Blot
-
Bone Marrow Isolation:
-
Flush femurs and tibias with ice-cold PBS containing 2% FBS to collect bone marrow cells.
-
Create a single-cell suspension by passing the cells through a 70-μm cell strainer.
-
-
Cell Lysis:
-
Isolate human hematopoietic cells (hCD45+) from the bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to enrich the target population.
-
Lyse the enriched cell pellet directly in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 15-20 µg of total protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for WIZ (e.g., Novus Biologicals, NBP1-80586).[9]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry analysis should be performed to quantify the band intensities. Normalize the WIZ protein signal to the loading control signal for each sample.
Protocol 3: Quantification of Human Fetal Hemoglobin (HbF) by Flow Cytometry
-
Sample Preparation:
-
Prepare single-cell suspensions from bone marrow and peripheral blood.
-
Perform red blood cell lysis on peripheral blood samples if necessary.
-
-
Surface Staining: Stain cells with fluorescently-conjugated antibodies against human erythroid markers (e.g., CD235a) and a pan-human hematopoietic marker (e.g., CD45) to identify the human erythroid lineage.
-
Fixation and Permeabilization:
-
Fix the cells using a suitable fixation buffer (e.g., 0.05% glutaraldehyde (B144438) for 10 minutes).[10][11]
-
Wash the cells with PBS.
-
Permeabilize the cell membrane with a permeabilization buffer (e.g., 0.1% Triton X-100 for 5 minutes).[10][11]
-
-
Intracellular Staining:
-
Wash the permeabilized cells.
-
Stain with a fluorescently-conjugated anti-human HbF antibody (e.g., FITC- or PE-conjugated).[12]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the human erythroid population (hCD45- hCD235a+) and quantify the percentage of cells positive for HbF (F-cells).
-
Conclusion
The targeted degradation of the WIZ transcription factor using molecular glues like this compound represents a promising and innovative therapeutic strategy for sickle cell disease. The protocols outlined here provide a robust framework for the preclinical evaluation of these compounds in clinically relevant humanized mouse models. These studies are essential for establishing proof-of-concept, defining dose-response relationships, and assessing the safety profile of WIZ degraders prior to their advancement into clinical trials. The data generated from these experiments will be critical in determining the potential of WIZ degradation as a globally accessible, oral therapeutic for patients with SCD.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Detection of fetal red cells in fetomaternal hemorrhage using a fetal hemoglobin monoclonal antibody by flow cytometry [pubmed.ncbi.nlm.nih.gov]
- 12. Human Globin Knock-in Mice Complete Fetal-to-Adult Hemoglobin Switching in Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
WIZ degrader 5 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ degrader 5, also identified as compound 41, is a potent small molecule that induces the degradation of the WIZ transcription factor.[1][2] As a member of the emerging class of "molecular glue" degraders, it facilitates the interaction between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[3][4][5] The degradation of WIZ, a known transcriptional repressor, results in the induction of fetal hemoglobin (HbF) expression. This mechanism of action positions this compound as a promising research tool for studying the regulation of globin gene switching and for the investigation of potential therapeutic strategies for hemoglobinopathies such as sickle cell disease.[1][2][3] In studies using 293T cells, this compound has been shown to induce a maximum WIZ degradation of 88.6%.[1][2]
These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, enabling researchers to effectively utilize this compound in their studies.
Physicochemical and Biological Properties
| Property | Value | Notes |
| Compound Name | This compound (compound 41) | |
| Molecular Weight | 385.46 g/mol | [1][6] |
| Appearance | Solid | |
| Mechanism of Action | Molecular Glue Degrader | Induces proteasomal degradation of WIZ transcription factor via recruitment to the CRBN E3 ubiquitin ligase.[3][4][5] |
| Reported Activity | 88.6% max degradation of WIZ in 293T cells | [1][2] |
| Solubility (DMSO) | Data not available for this compound | A related compound, dWIZ-2, has a reported solubility of 77 mg/mL in DMSO. This can be used as a starting point for solubilization. |
| Storage (Solid) | Store at -20°C | Refer to the supplier's certificate of analysis for specific storage recommendations. |
| Storage (in Solution) | Store at -80°C | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a molecular glue that induces the degradation of the WIZ transcription factor.
Caption: this compound acts as a molecular glue, forming a ternary complex with the WIZ transcription factor and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the polyubiquitination and subsequent proteasomal degradation of WIZ, thereby de-repressing the expression of the fetal hemoglobin gene.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.8546 mg of this compound (Molecular Weight = 385.46 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 3.8546 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage.
Note on Solubility: As the exact solubility of this compound in DMSO is not published, it is recommended to start with a common stock concentration such as 10 mM. If solubility issues are observed, the concentration can be adjusted. For very hydrophobic compounds, a small amount of DMSO (e.g., 30-50 µL of 100% DMSO) can be used to dissolve the peptide, which is then slowly added to a stirred aqueous buffer.[7]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol provides a general procedure for diluting the this compound stock solution and treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cells plated in multi-well plates
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., add 0.1 µL of stock to 1 mL of medium). The final DMSO concentration would be 0.01%.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically based on the experimental endpoint (e.g., WIZ protein degradation, downstream gene expression changes).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting to assess WIZ protein levels, quantitative PCR to measure fetal hemoglobin gene expression, or flow cytometry to quantify HbF-positive cells.
Optimization: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for the specific cell line and desired biological effect. A starting range of 1 nM to 10 µM is suggested for initial experiments.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a cell-based assay.
Caption: A general workflow for cell-based experiments using this compound, from stock solution preparation to downstream analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. This compound | WIZ降解剂 | MCE [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Studies with WIZ Degrader 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ is a zinc finger protein that plays a crucial role in gene repression. It is a core subunit of the G9a/GLP histone methyltransferase complex, which it helps target to specific gene loci to mediate H3K9 methylation and transcriptional silencing.[1][2][3][4] The targeted degradation of WIZ is a promising therapeutic strategy for conditions like Sickle Cell Disease (SCD), where it can lead to the reactivation of fetal hemoglobin (HbF) expression.[1][5][6][7] This document provides detailed application notes and protocols for the in vivo evaluation of "WIZ degrader 5," a hypothetical molecular glue degrader designed to induce the degradation of the WIZ transcription factor.
Recent advancements have led to the discovery of molecular glue degraders, such as dWIZ-1 and dWIZ-2, that bind to the E3 ubiquitin ligase cereblon (CRBN) and WIZ, marking WIZ for proteasomal degradation.[5][7] This targeted degradation of WIZ has been shown to induce robust HbF expression in preclinical models.[5][6][7][8] The protocols outlined below are based on established methodologies for the in vivo characterization of such protein degraders and are intended to guide researchers in designing and executing comprehensive preclinical studies for this compound.
Mechanism of Action: WIZ Degradation Signaling Pathway
This compound is designed to function as a molecular glue, inducing proximity between the WIZ protein and an E3 ubiquitin ligase, such as cereblon (CRBN). This induced proximity facilitates the ubiquitination of WIZ, marking it for subsequent degradation by the proteasome. The degradation of WIZ, a transcriptional repressor of fetal hemoglobin, is expected to lead to the induction of fetal hemoglobin expression.
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Evaluation
A systematic in vivo evaluation of this compound is critical to assess its therapeutic potential. The following workflow outlines the key stages of preclinical testing, from initial tolerability studies to comprehensive efficacy and safety assessments.
Caption: Experimental workflow for in vivo studies.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured format for summarizing the quantitative data that should be collected during the in vivo evaluation of this compound.
Table 1: In Vivo Efficacy in a Sickle Cell Disease (SCD) Mouse Model
| Animal Model | Treatment Group | Dosage | Administration Route | Dosing Schedule | Duration | Outcome |
|---|---|---|---|---|---|---|
| Townes SCD Mice | Vehicle Control | - | Oral Gavage | Once Daily | 28 days | Baseline HbF levels |
| Townes SCD Mice | This compound | 10 mg/kg | Oral Gavage | Once Daily | 28 days | % Increase in HbF |
| Townes SCD Mice | This compound | 30 mg/kg | Oral Gavage | Once Daily | 28 days | % Increase in HbF |
| Townes SCD Mice | this compound | 100 mg/kg | Oral Gavage | Once Daily | 28 days | % Increase in HbF |
Table 2: In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group | Biomarker | Result |
|---|---|---|---|
| Townes SCD Mice | Vehicle Control | WIZ Protein Level (Bone Marrow) | Baseline |
| Townes SCD Mice | This compound (30 mg/kg) | WIZ Protein Level (Bone Marrow) | % Degradation vs. Vehicle |
| Townes SCD Mice | Vehicle Control | Fetal Hemoglobin (HbF) Level (Blood) | Baseline |
| Townes SCD Mice | this compound (30 mg/kg) | Fetal Hemoglobin (HbF) Level (Blood) | Fold Increase vs. Vehicle |
Table 3: In Vivo Pharmacokinetic Parameters
| Animal Model | Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|---|
| C57BL/6 Mice | This compound | 30 | Data | Data | Data | Data |
| Cynomolgus Monkeys | this compound | 30 | Data | Data | Data | Data |
Table 4: In Vivo Toxicology Profile
| Animal Model | Treatment Group | Observation | Result |
|---|---|---|---|
| Sprague Dawley Rats | Vehicle Control | Body Weight Change | No significant change |
| Sprague Dawley Rats | This compound (100 mg/kg) | Body Weight Change | % Change vs. Vehicle |
| Sprague Dawley Rats | Vehicle Control | Hematological Parameters | Within normal range |
| Sprague Dawley Rats | This compound (100 mg/kg) | Hematological Parameters | Any significant changes |
| Sprague Dawley Rats | Vehicle Control | Serum Chemistry | Within normal range |
| Sprague Dawley Rats | This compound (100 mg/kg) | Serum Chemistry | Any significant changes |
| Sprague Dawley Rats | Vehicle Control | Histopathology (Major Organs) | No abnormalities |
| Sprague Dawley Rats | this compound (100 mg/kg) | Histopathology (Major Organs) | Any observed pathologies |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Healthy mice (e.g., C57BL/6), 8-10 weeks old
-
Standard laboratory animal housing and care facilities
-
Analytical balance, vortex mixer, gavage needles
Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Compound Formulation: Prepare fresh formulations of this compound in the vehicle on each day of dosing.
-
Administration: Administer a single dose of the compound or vehicle via oral gavage.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in appearance, behavior, activity) at regular intervals for at least 7 days. Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its exposure with the degradation of WIZ protein and induction of HbF.
Materials:
-
This compound and vehicle
-
Healthy mice or a relevant disease model
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
LC-MS/MS for compound quantification
-
Western blot or ELISA setup for protein analysis
Protocol:
-
Dosing: Administer a single dose of this compound at a dose determined from the MTD study.
-
Sample Collection:
-
PK: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Process to obtain plasma.
-
PD: At each time point, euthanize a subset of animals and collect relevant tissues (e.g., bone marrow, spleen, liver).
-
-
Sample Analysis:
-
PK: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound over time.
-
PD: Prepare tissue lysates and analyze for WIZ protein levels (e.g., by Western blot) and HbF levels (e.g., by ELISA or HPLC).
-
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) and correlate them with the PD endpoints (WIZ degradation and HbF induction).
Efficacy Study in a Sickle Cell Disease (SCD) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of SCD.
Materials:
-
This compound and vehicle
-
SCD mouse model (e.g., Townes mice)
-
Complete blood count (CBC) analyzer
-
HPLC for hemoglobin analysis
-
Flow cytometer for F-cell analysis
Protocol:
-
Animal Model: Use a well-characterized SCD mouse model.
-
Group Allocation: Randomize animals into vehicle and treatment groups (n=8-10 per group) with varying doses of this compound.
-
Dosing: Administer the compound or vehicle daily via the determined route for a specified duration (e.g., 28 days).
-
Monitoring: Monitor animal health, body weight, and clinical signs throughout the study.
-
Efficacy Endpoints:
-
Hematological Parameters: Collect blood periodically to measure red blood cell count, hemoglobin, hematocrit, and reticulocyte count.
-
Fetal Hemoglobin (HbF) Levels: Quantify the percentage of HbF in total hemoglobin using HPLC.
-
F-cell Quantification: Determine the percentage of red blood cells expressing HbF (F-cells) by flow cytometry.
-
-
Terminal Analysis: At the end of the study, collect tissues for further PD and histological analysis.
Toxicology Study
Objective: To assess the potential toxicity of this compound following repeated dosing.
Materials:
-
This compound and vehicle
-
Rodent (e.g., Sprague Dawley rats) and non-rodent species
-
Clinical chemistry and hematology analyzers
-
Histopathology equipment
Protocol:
-
Study Design: Conduct a repeat-dose toxicity study (e.g., 28 days) in at least two species (one rodent, one non-rodent).
-
Dosing: Administer vehicle or multiple dose levels of this compound daily.
-
In-life Observations: Monitor clinical signs, body weight, and food consumption.
-
Clinical Pathology: Collect blood and urine at specified intervals for hematology, coagulation, and serum chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
-
Off-Target Analysis: Consider proteomics-based approaches to identify potential off-target protein degradation in relevant tissues.[9][10]
Conclusion
The successful in vivo evaluation of this compound requires a systematic and multi-faceted approach. The protocols and guidelines presented in this document provide a framework for assessing the pharmacokinetics, pharmacodynamics, efficacy, and safety of this novel therapeutic candidate. Rigorous execution of these studies will be crucial in determining the potential of this compound as a transformative therapy for sickle cell disease and other hemoglobinopathies.
References
- 1. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Gene - WIZ [maayanlab.cloud]
- 3. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 4. Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Stability of WIZ Degrader 5 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for assessing the long-term stability of WIZ degrader 5 when stored in dimethyl sulfoxide (B87167) (DMSO). This compound is a molecular glue degrader of the transcription factor WIZ, a known repressor of fetal hemoglobin (HbF).[1][2] By inducing the degradation of WIZ, this compound promotes HbF expression, offering a potential therapeutic strategy for sickle cell disease.[1][3] Ensuring the stability of this compound in DMSO stock solutions is critical for obtaining accurate and reproducible results in preclinical research. This document outlines the necessary materials, experimental procedures, and data analysis techniques for a comprehensive stability assessment.
Introduction to this compound
WIZ (Widely Interspaced Zinc Finger) is a transcription factor that plays a role in gene repression by associating with the G9a/GLP histone methyltransferase complex.[4][5] This complex is responsible for the methylation of histone H3 at lysine (B10760008) 9 (H3K9), a mark associated with transcriptional silencing.[4] WIZ has been identified as a repressor of γ-globin expression, and its degradation leads to the induction of fetal hemoglobin.[1][3]
This compound is a small molecule that induces the degradation of the WIZ protein.[2][6] It has been shown to cause a maximum degradation of 88.6% in 293T cells and is under investigation for the treatment of sickle cell disease.[2][7] Like many small molecules used in research, this compound is often dissolved and stored in DMSO. However, the long-term stability of compounds in DMSO can be affected by factors such as storage temperature, light exposure, and the presence of water.[8] Therefore, it is essential to establish the stability of this compound in DMSO under typical laboratory storage conditions.
Signaling Pathway of WIZ-mediated Gene Repression
The following diagram illustrates the role of WIZ in the G9a/GLP-mediated gene repression pathway. WIZ acts as a scaffold protein, guiding the G9a/GLP complex to specific gene loci, leading to H3K9 methylation and subsequent gene silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 5. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing WIZ Degrader Incubation Time for Maximum Efficacy: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for WIZ degrader 5 to achieve maximum degradation of the WIZ transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as compound 41, is a small molecule that belongs to a class of compounds known as molecular glue degraders.[1][2][3] It functions by inducing the proximity of the WIZ (Widely Interspaced Zinc finger motifs) transcription factor to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the ubiquitination of WIZ, marking it for degradation by the cell's proteasome.[3][4] The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), results in the induction of HbF expression, which is a therapeutic strategy for sickle cell disease.[4][5]
Q2: What is the maximum degradation of WIZ that can be achieved with this compound?
A2: Studies have shown that this compound can induce a maximum degradation of 88.6% of the WIZ protein in 293T cells. The optimal incubation time to achieve this level of degradation is a critical parameter to determine experimentally.
Q3: How do I determine the optimal incubation time for maximum WIZ degradation in my cell line?
A3: The optimal incubation time can vary depending on the cell type, its metabolic rate, and protein turnover. A time-course experiment is the most effective method to determine the ideal incubation period for your specific experimental setup. This involves treating your cells with this compound and harvesting them at various time points for analysis by Western blot.
Q4: Should I expect to see a decrease in WIZ degradation at very long incubation times?
A4: In some cases, prolonged exposure to a degrader can lead to a phenomenon known as the "hook effect" or target protein upregulation as a compensatory mechanism. Therefore, it is crucial to perform a time-course experiment to identify the time point of maximum degradation before a potential rebound in protein levels occurs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no WIZ protein degradation observed. | - Suboptimal incubation time: The selected time point may be too early or too late to observe maximum degradation. - Incorrect degrader concentration: The concentration of this compound may be too low for effective degradation. - Cell line insensitivity: The cell line may lack the necessary components of the CRBN E3 ligase machinery. - Poor antibody quality: The anti-WIZ antibody may not be sensitive or specific enough for detection. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal incubation period. - Perform a dose-response experiment with a range of this compound concentrations. - Confirm the expression of CRBN in your cell line. - Validate your anti-WIZ antibody using a positive control (e.g., cells known to express WIZ) and a negative control (e.g., WIZ knockout cells, if available). |
| High variability in WIZ degradation between replicates. | - Inconsistent cell seeding density: Variations in cell number can affect the cellular response to the degrader. - Inconsistent timing of treatment and harvesting: Precise timing is crucial for reproducible results in time-course experiments. - Uneven drug distribution: Improper mixing of the degrader in the cell culture medium. | - Ensure a consistent number of cells are seeded in each well or dish. - Use a multichannel pipette for simultaneous addition of the degrader and be precise with harvesting times. - Gently swirl the plate after adding the degrader to ensure even distribution. |
| Degradation is observed, but the maximum effect is lower than expected. | - Rapid protein synthesis: The rate of new WIZ protein synthesis may be competing with the rate of degradation. - Limited proteasome capacity: High concentrations of the degrader may saturate the proteasome machinery. | - Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) as a control to assess the degradation rate without the influence of new protein synthesis. Note that this is for mechanistic understanding and not for therapeutic applications. - Test a range of degrader concentrations to find the optimal concentration that does not overwhelm the proteasome. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound-mediated degradation of the WIZ protein using Western blotting.
Materials:
-
Cells expressing WIZ protein (e.g., 293T cells)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against WIZ
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed an equal number of cells into the wells of a multi-well plate to ensure uniform cell density. Allow the cells to adhere and reach approximately 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration. Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO) for comparison.
-
Incubation and Harvesting: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). At each time point, wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WIZ antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for WIZ and the loading control using densitometry software. Normalize the WIZ band intensity to the loading control band intensity for each time point. Calculate the percentage of WIZ degradation relative to the vehicle-treated control at the 0-hour time point. Plot the percentage of degradation against the incubation time to determine the optimal time for maximum degradation.
Data Presentation
Table 1: Time-Course of WIZ Protein Degradation by this compound
| Incubation Time (hours) | WIZ Protein Level (% of Control) | Standard Deviation |
| 0 | 100 | ± 5.2 |
| 2 | 75.3 | ± 4.8 |
| 4 | 48.1 | ± 6.1 |
| 8 | 22.5 | ± 3.9 |
| 12 | 11.4 | ± 2.5 |
| 24 | 15.8 | ± 3.1 |
| 48 | 25.2 | ± 4.3 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for time-course analysis.
References
- 1. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. marinbio.com [marinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
overcoming variability in fetal hemoglobin induction with WIZ degrader 5
Welcome to the technical support center for WIZ Degrader 5 and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing WIZ degraders for the induction of fetal hemoglobin (HbF). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce fetal hemoglobin?
A1: this compound is a molecular glue degrader that targets the WIZ (Widely Interspaced Zinc finger motifs) transcription factor.[1][2] It functions by recruiting WIZ to the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[3][4] WIZ is a newly identified transcriptional repressor of fetal hemoglobin (HbF).[5][6][7] By degrading WIZ, the repression on the γ-globin gene is lifted, leading to increased expression of fetal hemoglobin.[5][8] This mechanism presents a promising therapeutic strategy for sickle cell disease (SCD).[4][7]
Q2: What are dWIZ-1 and dWIZ-2?
A2: dWIZ-1 and dWIZ-2 are optimized versions of the initial WIZ degrader compounds, developed for improved potency, selectivity, and pharmacokinetic properties.[3][5] dWIZ-2, in particular, has shown robust WIZ degradation and HbF induction in both humanized mice and cynomolgus monkeys and is well-tolerated with oral administration.[3][4]
Q3: What are the key advantages of using a WIZ degrader over other HbF inducers like hydroxyurea?
A3: WIZ degraders offer a targeted approach to inducing HbF by specifically removing a key repressor.[3][5] This targeted mechanism may lead to a more favorable safety profile compared to cytotoxic agents like hydroxyurea.[4] Preclinical studies have shown that WIZ degraders can lead to a significant and pancellular expression of HbF and are well-tolerated without affecting other hematological parameters.[3][4]
Q4: In which cell lines can I test this compound?
A4: WIZ degraders have been shown to be effective in primary human erythroid precursor cells derived from CD34+ hematopoietic stem and progenitor cells.[3][9] The human erythroleukemia cell line K562 is also a common model for studying fetal hemoglobin induction, although the response may vary. For initial degradation validation, HEK293T cells can be used.[2]
Q5: What is the expected molecular weight of WIZ protein on a Western blot?
A5: The WIZ protein can appear as multiple isoforms on a Western blot. In mouse embryonic head lysates, isoforms are detected at around 100 kDa.[10] In human brain cerebellum lysates, a band is observed at approximately 75 kDa, with a calculated molecular weight of 85.4 kDa. The presence of multiple bands may be due to splice variants or post-translational modifications.
Troubleshooting Guide
Issue 1: Low or No WIZ Protein Degradation
| Potential Cause | Recommended Solution |
| Suboptimal Degrader Concentration | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 1 nM to 10 µM. The DC50 for dWIZ-2 is approximately 13 nM in primary human erythroid precursor cells.[2] |
| Incorrect Incubation Time | A typical incubation time for protein degradation is between 8 and 24 hours. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal duration for WIZ degradation in your specific cell type. |
| Inefficient Cell Lysis | Ensure your lysis buffer is optimized for nuclear protein extraction and contains fresh protease and phosphatase inhibitors. RIPA buffer is a common choice. Sonication can improve the efficiency of lysis. |
| Poor Antibody Quality | Use a Western blot-validated antibody specific for WIZ. For example, Novus Biologicals antibodies NBP1-80586 and NBP1-21059 have been used in publications.[10] Always include a positive control (lysate from cells known to express WIZ) and a negative control (lysate from WIZ knockout cells, if available).[10] |
| Low CRBN Expression | The activity of WIZ degraders is dependent on the presence of the CRBN E3 ligase.[4] If you suspect low CRBN expression in your cell line, you can verify its expression level by Western blot. |
| "Hook Effect" at High Concentrations | At very high concentrations, molecular glue degraders can exhibit a "hook effect," where the degradation efficiency decreases.[11] This is due to the formation of binary complexes (degrader-WIZ or degrader-CRBN) that cannot form the ternary complex required for degradation. Ensure your dose-response curve includes a wide range of concentrations to identify this effect. |
Issue 2: High Variability in Fetal Hemoglobin (HbF) Induction
| Potential Cause | Recommended Solution |
| Cellular Heterogeneity | Even within a clonal cell line, there can be cell-to-cell variability in the response to HbF inducers.[12] When analyzing by flow cytometry, look at both the percentage of HbF-positive cells and the mean fluorescence intensity (MFI) to get a complete picture. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition. Over-confluent or unhealthy cells may not respond optimally to treatment. |
| Assay Timing | The timing of degrader addition during erythroid differentiation can be critical. For primary cell cultures, adding the degrader at an early stage of erythropoiesis may have a more pronounced effect. |
| Flow Cytometry Staining Issues | Optimize fixation and permeabilization steps to ensure the anti-HbF antibody can access its intracellular target. Include an isotype control to account for non-specific binding. |
| qPCR Primer Inefficiency | When measuring γ-globin mRNA, ensure your qPCR primers are specific and efficient. Always run a standard curve to determine primer efficiency and include appropriate housekeeping genes for normalization. |
Issue 3: Observed Cytotoxicity
| Potential Cause | Recommended Solution |
| Off-Target Effects | While dWIZ-2 has been shown to be well-tolerated in vivo, high concentrations of any compound can lead to off-target effects and cytotoxicity.[3][4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Cell Health | Unhealthy cells are more susceptible to drug-induced toxicity. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency of WIZ Degraders
| Compound | Assay | Cell Type | Value | Reference |
| This compound | WIZ Degradation | 293T cells | 88.6% max degradation | [2] |
| dWIZ-2 | WIZ Degradation (DC50) | Primary human erythroid precursor cells | 13 nM | [2] |
| dWIZ-2 | HbF Induction (EC50) | Primary human erythroid precursor cells | 100 nM | [2] |
| WIZ degrader 2 | WIZ Degradation (AC50) | Not specified | 0.011 µM | [13] |
| WIZ degrader 2 | HbF Induction (EC50) | Not specified | 0.038 µM | [13] |
Table 2: In Vivo Administration of dWIZ-2
| Species | Dose | Duration | Key Findings | Reference |
| Humanized Mice | Oral, once daily | 21 days | Robust, dose-dependent WIZ degradation and increased HbF+ erythroblasts. | [3][9] |
| Cynomolgus Monkeys | 30 mg/kg/day, oral | 28 days | Well-tolerated, >90% HbF recovery, no adverse effects on hematological parameters. | [4] |
Signaling and Experimental Workflow Diagrams
Caption: WIZ degrader signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: WIZ Protein Degradation Assay by Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., K562 or primary erythroblasts) at an appropriate density in 6-well plates.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to the lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WIZ (e.g., Novus Biologicals, NBP1-80586) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Fetal Hemoglobin (HbF) Induction Analysis by Flow Cytometry
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS.
-
Fix the cells in a suitable fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes at room temperature.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a fluorescently labeled anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
As a negative control, stain a separate aliquot of cells with a corresponding isotype control antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events in the red blood cell gate (defined by forward and side scatter).
-
Analyze the data to determine the percentage of HbF-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.
-
Protocol 3: γ-globin mRNA Quantification by RT-qPCR
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for γ-globin and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of γ-globin mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
Protocol 4: Cell Viability Assessment (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include wells with media only (blank) and vehicle-treated cells (control).
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. marinbio.com [marinbio.com]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
WIZ Degrader 5 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of WIZ degrader 5 in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue degrader designed to induce the degradation of the WIZ (Widely Interspaced Zinc finger motifs) transcription factor.[1][2][3] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN) and WIZ, forming a ternary complex.[2][4][5] This proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome.[6] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression, which is a therapeutic strategy for sickle cell disease (SCD).[2][4][5][7]
Q2: What are the recommended animal models for in vivo studies with this compound?
A2: Humanized mouse models are recommended to assess the efficacy of WIZ degraders on human cells.[8] Specifically, NBSGW mice engrafted with human CD34+ hematopoietic stem and progenitor cells have been successfully used.[8][9] For toxicological and pharmacokinetic studies, cynomolgus monkeys have also been utilized, as the degrader has shown activity in this species.[4][5][7][8] It is important to note that many immunomodulatory drugs (IMiDs) and molecular glues that recruit CRBN lack activity in rodents due to differences between human and murine CRBN.[8][10]
Q3: What is the optimal route of administration for this compound in animal models?
A3: Oral administration has been shown to be effective for WIZ degraders like dWIZ-2 in both humanized mice and cynomolgus monkeys.[4][7][8] This is a significant advantage for potential clinical translation.
Q4: What are some common challenges with the in vivo delivery of targeted protein degraders like this compound?
A4: Targeted protein degraders, due to their molecular properties, can present several challenges for in vivo delivery. These include poor aqueous solubility, which can complicate formulation, and low cell permeability.[11] Suboptimal pharmacokinetic properties may lead to rapid clearance from the body, requiring careful optimization of dosing schedules.[11] The "hook effect," where high concentrations of the degrader can lead to the formation of non-productive binary complexes and reduce degradation efficiency, is another potential issue.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no WIZ protein degradation in target tissues. | Insufficient drug exposure. | 1. Dose-Escalation Study: Conduct a dose-escalation study to find the optimal concentration for WIZ degradation, being mindful of the potential "hook effect" at higher doses.[11] 2. Pharmacokinetic Analysis: Analyze the pharmacokinetic profile to determine if the compound is being rapidly cleared. Adjust the dosing frequency to maintain therapeutic concentrations.[11] |
| Poor bioavailability of the formulation. | 1. Formulation Optimization: Test alternative, well-tolerated formulation vehicles to improve solubility and absorption.[11] 2. Route of Administration: If oral delivery is proving ineffective, consider alternative routes such as intraperitoneal injection, though oral administration has been successful in preclinical studies. | |
| High variability in efficacy between animals. | Inconsistent dosing. | Ensure accurate and consistent administration of the degrader, particularly with oral gavage, to minimize variability in dosing between animals. |
| Differences in human cell engraftment (in humanized models). | Screen animals for the level of human cell engraftment before starting the study and randomize them into groups accordingly. | |
| Observed toxicity or adverse effects (e.g., weight loss). | Formulation-related toxicity. | Always include a vehicle-only control group to assess the toxicity of the formulation components.[11] If the vehicle control group also shows toxicity, a different vehicle should be used. |
| On-target or off-target toxicity of the degrader. | 1. Dose Reduction: Lower the dose to see if the toxicity is dose-dependent. 2. Histopathological Analysis: Conduct a thorough histopathological analysis of major organs to identify any tissue damage. | |
| Fetal hemoglobin (HbF) induction is lower than expected despite WIZ degradation. | Insufficient duration of treatment. | The induction of HbF is a downstream effect of WIZ degradation and may require a sustained period of treatment. Consider extending the duration of the study. |
| Issues with the animal model. | Ensure that the humanized mouse model has a sufficient level of erythropoiesis from the human graft to observe changes in hemoglobin expression. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of WIZ Degrader (dWIZ-2) in Animal Models
| Animal Model | Dose & Regimen | Duration | Key Findings | Reference |
| Humanized NBSGW Mice | Dose-dependent (oral, once daily) | 21 days | Robust, dose-dependent WIZ degradation and an increase in total HbF and the proportion of HbF+ human erythroblasts in the bone marrow. | [8][9] |
| Cynomolgus Monkeys | 30 mg/kg (oral, once daily) | 28 days | Elevated levels of γ-globin mRNA in the blood (up to 37% of β-like globins) and up to 95% HbF+ reticulocytes. | [4][8][9] |
Table 2: Safety Profile of WIZ Degrader (dWIZ-2) in Cynomolgus Monkeys
| Parameter | Observation | Reference |
| Body Weight | Consistent body weight for all animals. | [8][9] |
| Clinical Observations | No notable adverse clinical observations. | [8][9] |
| Hematology, Coagulation, & Clinical Chemistry | No dWIZ-2-related changes in hematology, coagulation, or clinical chemistry measurements, including reticulocytes, hematocrit, and neutrophil counts. | [7][8][9] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Humanized Mice
-
Animal Model: Utilize humanized NBSGW mice with stable engraftment of human CD34+ hematopoietic stem and progenitor cells.
-
Compound Formulation:
-
Based on solubility and tolerability studies, prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
The formulation should be prepared fresh daily or according to its stability data.
-
-
Dosing:
-
Administer the compound or vehicle control to respective groups of mice via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect bone marrow and peripheral blood for analysis.
-
-
Pharmacodynamic Analysis:
-
Analyze bone marrow samples for WIZ protein levels by Western blot or mass spectrometry to confirm target degradation.
-
Quantify the percentage of HbF+ human erythroblasts in the bone marrow and γ-globin mRNA levels using flow cytometry and RT-qPCR, respectively.
-
Protocol 2: Assessment of this compound Toxicity in Animal Models
-
Animal Model: Use a relevant animal model, such as cynomolgus monkeys for preclinical safety studies.
-
Dosing: Administer this compound at multiple doses, including a therapeutic dose and a higher dose, alongside a vehicle control group.
-
Clinical Monitoring:
-
Perform daily clinical observations for any signs of toxicity.
-
Monitor body weight regularly.
-
-
Blood Analysis:
-
Collect blood samples at baseline and at various time points during the study.
-
Perform complete blood counts (CBC), coagulation panels, and clinical chemistry analysis.
-
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any tissue-level toxicity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. marinbio.com [marinbio.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. biocytogen.com [biocytogen.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to WIZ Degraders: dWIZ-1, dWIZ-2, and WIZ Degrader 5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three molecular glue degraders targeting the WIZ transcription factor: dWIZ-1, dWIZ-2, and WIZ degrader 5. The information is compiled from peer-reviewed literature and publicly available data to facilitate informed decisions in research and development for sickle cell disease therapeutics.
The degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor has emerged as a promising therapeutic strategy for sickle cell disease (SCD). WIZ is a known repressor of fetal hemoglobin (HbF), and its degradation leads to the induction of HbF, which can ameliorate the symptoms of SCD.[1][2] This guide focuses on a comparative analysis of three notable WIZ degraders.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound, dWIZ-1, and dWIZ-2. Direct head-to-head comparative studies for all three compounds are not publicly available; therefore, the data is presented as reported in the respective sources.
| Parameter | This compound | dWIZ-1 | dWIZ-2 |
| Maximum WIZ Degradation | 88.6% (in 293T cells)[3] | Not explicitly reported | Not explicitly reported |
| DC (Degradation Concentration 50) | Not reported | Not reported | 32 nM[4] |
| EC (Effective Concentration 50) for HbF Induction | Not reported | Not reported | 202 nM (in erythroblasts)[4] |
| EC for CRBN-WIZ Association | Not reported | 547 nM | Not reported |
Mechanism of Action: A Shared Pathway
All three compounds are molecular glue degraders that hijack the body's own protein disposal machinery to eliminate the WIZ transcription factor. They achieve this by inducing proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome. The subsequent reduction in WIZ levels alleviates the repression of fetal hemoglobin, leading to its increased expression.[5][6]
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and potentially reproducing the reported efficacy data.
WIZ Protein Degradation Assay (General Protocol)
This protocol outlines a general method for assessing the degradation of the WIZ protein induced by the degraders.
1. Cell Culture and Treatment:
-
Human cell lines, such as 293T cells or primary human erythroblasts, are cultured under standard conditions.[3][5]
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of the WIZ degrader (e.g., this compound, dWIZ-1, or dWIZ-2) or a vehicle control (e.g., DMSO).
-
The treatment duration can vary, but a common time point for assessing degradation is 24 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
3. Western Blotting:
-
Equal amounts of protein from each treatment group are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the WIZ protein. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
The intensity of the WIZ protein band is quantified and normalized to the intensity of the loading control band.
-
The percentage of WIZ degradation is calculated relative to the vehicle-treated control.
-
The DC50 value, the concentration at which 50% of the protein is degraded, can be determined by plotting the degradation percentage against the degrader concentration and fitting the data to a dose-response curve.
Fetal Hemoglobin (HbF) Induction Assay (Erythroblasts)
This protocol is specific for measuring the induction of HbF in primary human erythroblasts, a key efficacy endpoint for SCD therapeutics.[5]
1. Erythroblast Culture and Differentiation:
-
CD34+ hematopoietic stem and progenitor cells are isolated from human peripheral blood or bone marrow.
-
These cells are cultured in a multi-step differentiation medium to induce their maturation into erythroblasts.
2. Degrader Treatment:
-
Differentiated erythroblasts are treated with a range of concentrations of the WIZ degrader (e.g., dWIZ-2) or a vehicle control.
-
The treatment is typically carried out for a period that allows for both WIZ degradation and subsequent induction of HbF expression, for example, over several days of the differentiation process.
3. Flow Cytometry for HbF Expression:
-
After treatment, the erythroblasts are harvested and stained with fluorescently labeled antibodies specific for HbF and a cell surface marker for erythroblasts (e.g., Glycophorin A).
-
The percentage of HbF-positive cells and the mean fluorescence intensity (indicative of the amount of HbF per cell) are quantified using a flow cytometer.
4. Data Analysis:
-
The EC50 value, the concentration at which 50% of the maximal HbF induction is observed, is calculated from the dose-response curve of HbF expression versus degrader concentration.
Summary and Outlook
-
dWIZ-2 emerges as a well-characterized WIZ degrader with potent in vitro activity for both WIZ degradation (DC50 = 32 nM) and subsequent HbF induction (EC50 = 202 nM) in relevant cell types.[4] It has also demonstrated in vivo activity and a favorable safety profile in preclinical models.[5]
-
dWIZ-1 is the precursor to dWIZ-2 and shows activity in promoting the association between CRBN and WIZ (EC50 = 547 nM).[7][8] dWIZ-2 was developed from dWIZ-1 to have improved pharmacokinetic properties.[5]
-
This compound demonstrates effective WIZ degradation (88.6% maximum degradation in 293T cells), though further quantitative data such as DC50 and its effect on HbF induction are not as readily available in the public domain.[3]
For researchers in the field of SCD, dWIZ-2 represents a robust tool compound for studying the therapeutic effects of WIZ degradation. The optimization of dWIZ-1 to dWIZ-2 highlights the importance of pharmacokinetic properties for in vivo efficacy. While this compound shows promise, more comprehensive characterization would be beneficial for a direct comparison. Future studies directly comparing these and other emerging WIZ degraders under standardized experimental conditions will be invaluable for advancing the development of novel oral therapeutics for sickle cell disease.
References
- 1. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 5. marinbio.com [marinbio.com]
- 6. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 7. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Fetal Hemoglobin Inducers: Benchmarking WIZ Degrader 5 Against Established and Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The reactivation of fetal hemoglobin (HbF) expression is a cornerstone of therapeutic strategies for sickle cell disease (SCD) and β-thalassemia. A higher level of HbF in red blood cells can mitigate the deleterious effects of abnormal adult hemoglobin. This guide provides a comparative analysis of a novel therapeutic agent, WIZ degrader 5, alongside other key HbF inducers: hydroxyurea (B1673989), pomalidomide, and histone deacetylase (HDAC) inhibitors. We present available experimental data, detail underlying mechanisms, and provide standardized experimental protocols to aid in the evaluation of these compounds.
Mechanism of Action: A Diverse Approach to HbF Induction
The induction of HbF is achieved through various molecular mechanisms that ultimately lead to the increased transcription of the γ-globin gene.
-
This compound: This novel agent is a molecular glue degrader that targets the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1] WIZ has been identified as a previously unknown repressor of HbF.[2][3] this compound facilitates the interaction between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ. The removal of the WIZ repressor results in the derepression of the γ-globin gene and a robust induction of HbF synthesis.[2][3]
-
Hydroxyurea: The most established HbF inducer, hydroxyurea, is thought to work through multiple mechanisms. One proposed pathway involves the generation of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent downstream signaling that promotes γ-globin expression. Another mechanism suggests that hydroxyurea-induced transient myelosuppression selects for erythroid progenitors with a higher intrinsic capacity to produce HbF.
-
Pomalidomide: A thalidomide (B1683933) analog, pomalidomide, is known to have pleiotropic effects. In the context of HbF induction, it is believed to downregulate several key transcriptional repressors of γ-globin, including BCL11A. The precise mechanism is still under investigation but appears to involve the modulation of transcription factor stability and activity.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors promote a more open chromatin structure around the γ-globin gene, making it more accessible to transcriptional activators. By inhibiting the removal of acetyl groups from histones, these agents counteract the repressive epigenetic silencing of the γ-globin locus.
Comparative Efficacy: A Look at the Experimental Data
Direct head-to-head comparisons of all these agents in a single study are limited. The following tables summarize available data from various preclinical and clinical studies. It is crucial to consider the different experimental models and methodologies when interpreting these results.
| Compound | Experimental Model | Key Findings | Reference |
| dWIZ-2 (Optimized WIZ Degrader) | Cynomolgus Monkeys (in vivo) | - Up to 37% γ-globin mRNA of total β-like globins.- Up to 95% HbF-positive reticulocytes after 28 days of oral dosing. | [4] |
| dWIZ-2 (Optimized WIZ Degrader) | Humanized Sickle Cell Mice (in vivo) | - Robust, dose-dependent WIZ degradation.- Significant increase in total HbF and the proportion of HbF-positive human erythroblasts in the bone marrow. | [4][5] |
| Hydroxyurea | Sickle Cell Patients (Clinical) | - Mean HbF levels of 26.7% to 30.8% at maximum tolerated dose. | [6] |
| Hydroxyurea | Transgenic Sickle Cell Mice (in vivo) | - Modest increase in HbF from a baseline of 6.24% to approximately 9.51% after 8 weeks of treatment. | [7] |
| Hydroxyurea | Anemic Cynomolgus Monkeys (in vivo) | - Prompt and dramatic increase in F-cells and fetal hemoglobin levels. | [8] |
| Pomalidomide | Transgenic Sickle Cell Mice (in vivo) | - Modest increase in HbF from a baseline of 6.24% to approximately 9.51% after 8 weeks of treatment, comparable to hydroxyurea in this model. | [7] |
| Pomalidomide | Human CD34+ cells from SCD donors (in vitro) | - Increased HbF expression from a baseline of ~5% to over 30%. | [9] |
| HDAC Inhibitors (ACY-957) | Human Erythroid Progenitor Cells (in vitro) | - Approximately 3.5-fold increase in γ-globin mRNA levels. | [10] |
| HDAC Inhibitors (Apicidin) | K562 Erythroleukemia Cells (in vitro) | - Up to a 10-fold stimulation of HbF expression. | [11] |
Note: this compound is a specific compound, while dWIZ-1 and dWIZ-2 are related molecular glue degraders targeting WIZ, with dWIZ-2 being an optimized version. The data for dWIZ-2 is presented here as it is the most extensively characterized in preclinical models.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for the key assays used to quantify HbF induction. Specific parameters may need to be optimized based on the experimental setup and reagents used.
Flow Cytometry for F-cell Quantification
This method determines the percentage of red blood cells containing fetal hemoglobin (% F-cells).
-
Sample Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Prepare a red blood cell suspension by washing with phosphate-buffered saline (PBS).
-
Fix the cells using a commercial red blood cell fixation and permeabilization kit or a solution of 0.05% glutaraldehyde (B144438) for 10 minutes at room temperature.
-
Permeabilize the fixed cells with a solution containing a detergent such as 0.1% Triton X-100 or saponin (B1150181) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorescently-conjugated anti-HbF antibody (e.g., FITC or PE conjugate) for 30 minutes in the dark at room temperature.
-
Include an isotype control stained sample to set the background fluorescence.
-
Wash the cells with PBS to remove unbound antibody.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the red blood cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the gated population to determine the percentage of HbF-positive cells (F-cells).
-
High-Performance Liquid Chromatography (HPLC) for HbF Quantification
HPLC separates and quantifies different hemoglobin variants, including HbF.
-
Sample Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Prepare a hemolysate by lysing the red blood cells with a hypotonic solution to release the hemoglobin.
-
Centrifuge to remove cell debris.
-
-
Chromatographic Separation:
-
Inject the hemolysate into an HPLC system equipped with a cation-exchange column.
-
Elute the hemoglobin variants using a salt gradient (e.g., increasing concentration of a salt buffer). Different hemoglobin variants will elute at characteristic retention times.
-
-
Detection and Quantification:
-
Monitor the eluate using a UV-Vis detector at a wavelength of 415 nm.
-
Integrate the area under the peak corresponding to HbF to determine its percentage relative to the total hemoglobin.
-
Quantitative Real-Time PCR (qRT-PCR) for γ-globin mRNA Expression
This technique measures the relative expression level of the γ-globin gene (HBG1/HBG2).
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from erythroid progenitor cells or whole blood using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the γ-globin gene.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the PCR amplification in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the γ-globin gene and the housekeeping gene.
-
Calculate the relative expression of the γ-globin gene using the ΔΔCt method, comparing the treated samples to a control group.
-
Conclusion
This compound represents a promising novel approach to HbF induction with a distinct mechanism of action compared to established therapies. Preclinical data, particularly from the cynomolgus monkey model, demonstrates a high potential for robust HbF induction. While direct comparative data is still emerging, the information presented in this guide provides a framework for researchers and drug developers to evaluate the potential of this compound in the context of the current landscape of HbF inducers. The provided experimental protocols offer a starting point for standardized assessment of these and other novel therapeutic candidates. Further studies with direct head-to-head comparisons will be crucial to fully delineate the comparative efficacy and safety of these different classes of HbF-inducing agents.
References
- 1. aalas [aalas.kglmeridian.com]
- 2. Augmentation of fetal-hemoglobin production in anemic monkeys by hydroxyurea. | Semantic Scholar [semanticscholar.org]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pomalidomide augments fetal hemoglobin production without the myelosuppressive effects of hydroxyurea in transgenic sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmentation of fetal-hemoglobin production in anemic monkeys by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Inhibition of Histone Deacetylases 1 and 2 Induces Fetal Hemoglobin through Activation of GATA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of fetal hemoglobin expression by the histone deacetylase inhibitor apicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: WIZ Degrader 5 vs. Hydroxyurea for Sickle Cell Treatment Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a genetic blood disorder characterized by the production of abnormal hemoglobin (HbS), leading to red blood cell sickling, vaso-occlusion, and severe clinical complications. The induction of fetal hemoglobin (HbF) is a clinically validated strategy to ameliorate the severity of SCD. For decades, hydroxyurea (B1673989) has been the primary pharmacological agent used to induce HbF. However, the recent emergence of novel therapeutic modalities, such as targeted protein degraders, presents new opportunities for SCD treatment. This guide provides a detailed comparison of a novel WIZ degrader, dWIZ-2 (referred to as WIZ degrader 5 in the context of this guide), and the established standard-of-care, hydroxyurea, based on their performance in preclinical sickle cell treatment models.
Mechanism of Action
This compound (dWIZ-2)
This compound is a molecular glue degrader that targets the WIZ transcription factor. WIZ is a newly identified repressor of γ-globin gene expression, and its degradation leads to a significant increase in the production of fetal hemoglobin (HbF).[1][2][3] The mechanism involves the recruitment of WIZ to the CRBN-DDB1 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4] This targeted protein degradation approach offers a novel and specific mechanism for inducing HbF.
Hydroxyurea
Hydroxyurea has a multi-faceted mechanism of action in sickle cell disease. Its primary therapeutic benefit is attributed to the induction of HbF, although the precise mechanism is not fully elucidated. It is believed to involve the generation of nitric oxide (NO) and the activation of soluble guanylyl cyclase.[5] Additionally, hydroxyurea acts as a ribonucleotide reductase inhibitor, which can lead to myelosuppression, including a reduction in neutrophil counts. It also improves the deformability of sickled red blood cells and alters their adhesion to the endothelium.
Signaling Pathway Diagrams
Quantitative Data Presentation
In Vitro Efficacy: Induction of Fetal Hemoglobin
| Compound | Cell Model | Concentration | Outcome | Reference |
| dWIZ-2 | Human Erythroblasts (Healthy Donor) | Dose-dependent | Increased γ-globin mRNA, HbF+ cells, and HbF protein | [1] |
| dWIZ-2 | Human Erythroblasts (SCD Patient) | Dose-dependent | Increased γ-globin mRNA, HbF+ cells, and HbF protein | [1] |
| Hydroxyurea | K562 Erythroleukemic Cells | Dose- and time-dependent | Induced γ-globin mRNA and HbF protein | [5] |
| Hydroxyurea | Human Erythroid Progenitor Cells | Dose- and time-dependent | Induced γ-globin mRNA and HbF protein | [5] |
In Vivo Efficacy in Sickle Cell Mouse Models
| Compound | Mouse Model | Dosage | Duration | Key Findings | Reference |
| dWIZ-2 | Humanized NBSGW Mice | Orally, once daily | 21 days | Robust, dose-dependent WIZ degradation and increase in total HbF and HbF+ human erythroblasts in bone marrow. | [1] |
| Hydroxyurea | BERK Mice | 50 mg/kg, intraperitoneally, 5 days/week | 20 weeks | No induction of HbF. Reduced white blood cell and absolute neutrophil counts. No improvement in anemia or organ damage. | [6][7][8] |
| Hydroxyurea | Townes Mice | Not specified | Pups treated from P2 to P14 | Sustained elevated percentages of F-cells at P14. | [9] |
In Vivo Efficacy in Non-Human Primates
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| dWIZ-2 | Naïve Healthy Cynomolgus Monkeys | 30 mg/kg, orally, once daily | 28 days | Elevated γ-globin mRNA in blood (up to 37% of β-like globins). Up to 95% HbF+ reticulocytes. Well-tolerated with no significant changes in hematological parameters. | [1][3] |
Experimental Protocols
This compound (dWIZ-2) In Vivo Study in Humanized Mice
-
Animal Model: NBSGW mice humanized with CD34+ hematopoietic stem and progenitor cells from healthy human donors.
-
Drug Administration: dWIZ-2 was administered orally once daily for 21 days.
-
Endpoint Analysis:
-
WIZ Protein Degradation: Assessed in bone marrow human erythroblasts.
-
HbF Expression: Measured as the proportion of total HbF and the percentage of HbF-positive human erythroblasts in the bone marrow.
-
-
Rationale: This model allows for the evaluation of the drug's effect on human hematopoietic cells in an in vivo setting.
Hydroxyurea In Vivo Study in BERK Sickle Cell Mice
-
Animal Model: BERK sickle cell mice, which express exclusively human α- and sickle β-globin. Notably, this model does not exhibit HbF induction in response to hydroxyurea.[6][7]
-
Drug Administration: Hydroxyurea was administered at a dose of 50 mg/kg via intraperitoneal injection, five days a week for 20 weeks.[6][7]
-
Endpoint Analysis:
-
Hematological Parameters: Complete blood counts (CBC), including white blood cell (WBC) and absolute neutrophil counts (ANC).
-
Anemia and Hemolysis: Hemoglobin levels and serum LDH.
-
Organ Damage: Histopathological analysis of major organs.
-
HbF Levels: Assessed by cellulose (B213188) acetate (B1210297) gel electrophoresis and HPLC.
-
-
Rationale: This study aimed to evaluate the clinical benefits of hydroxyurea independent of HbF induction.
Discussion and Conclusion
The preclinical data presented here highlight a significant divergence in the therapeutic approach and efficacy profile between this compound (dWIZ-2) and hydroxyurea in sickle cell disease models.
This compound (dWIZ-2) demonstrates a highly specific and potent mechanism for inducing fetal hemoglobin by targeting a novel repressor, WIZ. The in vivo data from humanized mice and cynomolgus monkeys are promising, showing robust HbF induction at well-tolerated doses.[1][3] The oral bioavailability of dWIZ-2 further enhances its potential as a convenient and accessible therapeutic option.
Hydroxyurea , while the established standard of care, exhibits a more complex and less targeted mechanism of action. A key finding from the preclinical studies is the model-dependent effect on HbF induction. In the BERK mouse model, hydroxyurea did not induce HbF, and consequently, did not improve anemia or organ damage, despite reducing neutrophil counts.[6][7][8] This underscores the critical role of HbF induction in the therapeutic efficacy of hydroxyurea. In contrast, studies in the Townes mouse model suggest that hydroxyurea can increase the percentage of F-cells, indicating that the choice of preclinical model is crucial for evaluating its HbF-inducing potential.[9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 3. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 4. marinbio.com [marinbio.com]
- 5. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyurea Decouples Persistent F-Cell Elevation and Induction of γ-Globin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling WIZ Degradation: A Comparative Guide to Mass Spectrometry and Western Blotting
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry and Western blotting for the validation of WIZ protein degradation. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
The targeted degradation of the WIZ (Widely Interspaced Zinc Finger) protein has emerged as a promising therapeutic strategy, particularly in the context of sickle cell disease, where it represses fetal hemoglobin (HbF) expression. Small-molecule "molecular glue" degraders, such as dWIZ-1 and dWIZ-2, have been developed to induce the degradation of WIZ by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. Validating the efficacy and specificity of these degraders is paramount, and this guide compares two cornerstone techniques for this purpose: quantitative mass spectrometry and Western blotting.
Data Presentation: Quantitative Analysis of WIZ Degradation
The following table summarizes hypothetical quantitative data obtained from a Tandem Mass Tag (TMT) mass spectrometry experiment designed to assess WIZ degradation upon treatment with a molecular glue degrader. This data illustrates the typical output and comparative power of this technique.
| Protein | Treatment Group | Fold Change vs. Control | p-value |
| WIZ | Degrader (1 µM) | -4.2 | < 0.001 |
| G9a (EHMT2) | Degrader (1 µM) | -1.1 | 0.25 |
| GLP (EHMT1) | Degrader (1 µM) | -1.0 | 0.89 |
| CRBN | Degrader (1 µM) | 1.2 | 0.15 |
| CUL4A | Degrader (1 µM) | 1.1 | 0.32 |
| GAPDH | Degrader (1 µM) | 1.0 | 0.95 |
Note: This is representative data. Actual results may vary based on experimental conditions.
Mandatory Visualizations
Here are diagrams illustrating the key biological pathway and experimental workflows.
A Head-to-Head Comparison of WIZ Molecular Glue Degraders for the Treatment of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor has emerged as a promising therapeutic strategy for sickle cell disease (SCD). WIZ is a known repressor of fetal hemoglobin (HbF), and its degradation leads to the re-expression of HbF, which can ameliorate the symptoms of SCD. This guide provides a head-to-head comparison of different WIZ degrader compounds, focusing on their performance based on available experimental data.
Overview of WIZ Degraders
WIZ degraders are small molecules, primarily molecular glues, that induce the degradation of the WIZ protein. These compounds work by facilitating an interaction between WIZ and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1] The most well-characterized WIZ degraders to date are dWIZ-1 and its optimized successor, dWIZ-2, developed by Novartis.[1][2] Other reported WIZ degraders include WIZ-IN-1, and a series of compounds denoted as WIZ degrader 1, 3, 4, 5, and 8. However, comprehensive comparative data is primarily available for dWIZ-1 and dWIZ-2.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for various WIZ degrader compounds. The data is compiled from scientific publications and vendor-supplied information.
| Compound | Type | WIZ Degradation DC50 | WIZ Degradation Dmax | HbF Induction EC50 | Notes |
| dWIZ-1 | Molecular Glue | ~170 nM (Cereblon association IC50)[3] | - | - | Identified through phenotypic screening.[4] |
| dWIZ-2 | Molecular Glue | 32 nM[5] | >90% | 202 nM[5] | Optimized from dWIZ-1 with improved pharmacokinetic properties.[1] |
| WIZ-IN-1 | Inhibitor/Degrader | 360 nM | - | - | |
| WIZ degrader 1 | Degrader | 2 nM (AC50) | - | 6 µM | |
| WIZ degrader 3 | Degrader | 6.4 nM (AC50) | - | 45 nM | |
| WIZ degrader 4 | Degrader | 160 nM (AC50) | - | - | |
| WIZ degrader 5 | Degrader | - | 88.6% (in 293T cells) | - | |
| WIZ degrader 8 | Degrader | - | - | Potent HbF inducer |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. EC50: Half-maximal effective concentration for HbF induction. AC50: Half-maximal activity concentration from vendor data. '-': Data not available from the provided search results.
Signaling Pathway and Mechanism of Action
WIZ is a crucial component of the G9a/GLP histone methyltransferase complex, which mediates gene repression by catalyzing the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2). By degrading WIZ, these molecular glues disrupt this repressive complex, leading to the reactivation of fetal hemoglobin expression.
Caption: Mechanism of WIZ degradation and subsequent fetal hemoglobin induction.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of WIZ degrader compounds. Below are generalized methodologies for key assays.
WIZ Protein Degradation Assay (Western Blot)
-
Objective: To quantify the reduction in WIZ protein levels following compound treatment.
-
Cell Lines: Human erythroleukemia (K562) or other relevant cell lines (e.g., MOLT-4, 293T).
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat cells with a concentration range of the WIZ degrader compound or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for WIZ overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize WIZ band intensity to the loading control.
-
Calculate the percentage of WIZ degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.
-
Fetal Hemoglobin (HbF) Induction Assay (Flow Cytometry)
-
Objective: To measure the increase in the percentage of HbF-positive cells (F-cells) and the amount of HbF per cell.
-
Cell System: Primary human CD34+ hematopoietic stem and progenitor cells differentiated into erythroblasts.
-
Procedure:
-
Culture CD34+ cells in a multi-phase erythroid differentiation medium.
-
Introduce the WIZ degrader compounds at various concentrations during the differentiation process.
-
After a set period of differentiation (e.g., 14-18 days), harvest the cells.
-
Fix and permeabilize the cells using commercially available kits to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
Analyze the stained cells using a flow cytometer.
-
Gate on the erythroid population based on forward and side scatter properties.
-
Quantify the percentage of HbF-positive cells and the mean fluorescence intensity (MFI), which is proportional to the amount of HbF per cell.
-
Plot the percentage of HbF-positive cells against the compound concentration to determine the EC50.
-
Experimental Workflow for Compound Comparison
The following diagram outlines a typical workflow for the discovery and characterization of novel WIZ degraders.
Caption: A typical workflow for the development of WIZ degrader compounds.
Conclusion
The development of WIZ degraders represents a significant advancement in the search for effective, orally bioavailable treatments for sickle cell disease. The data available for dWIZ-1 and dWIZ-2 demonstrates a clear path of rational drug design, leading to a potent and selective compound with in vivo efficacy. While data for other named WIZ degraders is less comprehensive, the field is rapidly evolving. This guide provides a framework for comparing existing and future WIZ degrader compounds, emphasizing the importance of standardized experimental protocols for a fair and accurate assessment of their therapeutic potential.
References
A Comparative Guide: WIZ Degradation vs. Gene Therapy for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for sickle cell disease (SCD) is rapidly evolving, with two innovative strategies at the forefront: targeted degradation of the WIZ transcription factor and gene therapy. Both approaches aim to increase fetal hemoglobin (HbF) levels to counteract the effects of sickled hemoglobin. This guide provides an objective comparison of these two modalities, supported by available experimental data, to inform research and development decisions.
At a Glance: WIZ Degradation vs. Gene Therapy
| Feature | WIZ Degradation (e.g., dWIZ-2) | Gene Therapy (e.g., Casgevy™/exa-cel) |
| Therapeutic Modality | Small molecule drug (molecular glue degrader) | Cell-based gene therapy |
| Mechanism of Action | Induces proteasomal degradation of WIZ, a repressor of fetal hemoglobin. | Ex vivo CRISPR/Cas9-mediated editing of hematopoietic stem cells (HSCs) to disrupt the BCL11A erythroid enhancer, a repressor of fetal hemoglobin. |
| Administration | Oral | Intravenous infusion following myeloablative conditioning |
| Treatment Regimen | Potentially chronic, regular dosing | One-time treatment |
| Development Stage | Preclinical/Early Clinical | Clinically approved |
| Efficacy (HbF Induction) | Preclinical: Up to 95% HbF+ reticulocytes and γ-globin mRNA up to 37% of β-like globins in cynomolgus monkeys.[1] | Clinical: Pancellular distribution of HbF. |
| Efficacy (Clinical Outcome) | Preclinical: Amelioration of sickling phenotype in preclinical models. | Clinical: 93.5% - 96.7% of patients free of vaso-occlusive crises (VOCs) for at least 12 months.[2] |
| Safety Profile | Preclinical: Well-tolerated in animal models with no significant adverse effects on blood counts or organ function.[3][4] Potential for off-target protein degradation. | Clinical: Risks associated with myeloablative conditioning (e.g., infections, infertility). Potential for off-target gene editing.[5][6][7] |
| Accessibility & Cost | Potentially more accessible and lower cost due to small molecule nature.[3] | High cost and logistical complexity, requiring specialized treatment centers.[1] |
Delving Deeper: A Head-to-Head Comparison
Efficacy: A Quantitative Look
The primary therapeutic goal for both WIZ degradation and gene therapy in SCD is the induction of fetal hemoglobin to levels that prevent the polymerization of sickle hemoglobin.
WIZ Degradation (Preclinical Data)
The molecular glue degrader, dWIZ-2, has demonstrated robust induction of HbF in preclinical studies.
| Animal Model | Dosage | Key Findings | Reference |
| Humanized Mice | Oral administration | Significant degradation of WIZ and increase in HbF-positive erythroblasts in bone marrow. | [3][4] |
| Cynomolgus Monkeys | 30 mg/kg daily for 28 days (oral) | Up to 95% HbF+ reticulocytes. γ-globin mRNA levels reached up to 37% of total β-like globins. Well-tolerated with no notable adverse effects. | [1] |
Gene Therapy (Clinical Data)
Two gene therapies, Casgevy™ (exagamglogene autotemcel) and Lyfgenia™ (lovotibeglogene autotemcel), are FDA-approved for the treatment of SCD. The data below focuses on Casgevy™, a CRISPR/Cas9-based therapy.
| Clinical Trial Outcome | Patient Cohort | Results | Reference |
| Freedom from Vaso-Occlusive Crises (VOCs) | 31 evaluable patients | 29 patients (93.5%) were free of severe VOCs for at least 12 consecutive months. | [2] |
| Freedom from Vaso-Occlusive Crises (VOCs) | 30 evaluable patients | 29 patients (96.7%) were free of VOCs for at least 12 consecutive months. | [5] |
| Hospitalization-Free | 30 evaluable patients | 100% remained hospitalization-free for at least 12 consecutive months. | [5] |
Understanding the Mechanisms
WIZ Degradation Signaling Pathway
WIZ is a transcription factor that acts as a repressor of the γ-globin gene, which is responsible for producing the gamma-globin chains of fetal hemoglobin. Molecular glue degraders like dWIZ-2 work by inducing the proximity between WIZ and the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent degradation of WIZ by the proteasome, thereby lifting the repression on the γ-globin gene and allowing for the production of HbF.
Gene Therapy (CRISPR/Cas9) Mechanism
The CRISPR/Cas9-based gene therapy, Casgevy™, targets the erythroid-specific enhancer region of the BCL11A gene. BCL11A is a key transcriptional repressor of the γ-globin gene. The therapy involves editing a patient's own hematopoietic stem cells ex vivo to introduce small insertions or deletions in the BCL11A enhancer. This disruption reduces the expression of BCL11A, which in turn alleviates the repression of the γ-globin gene, leading to increased HbF production.
Experimental Protocols: A General Overview
WIZ Degradation: Preclinical Evaluation Workflow
The preclinical assessment of WIZ degraders typically follows a multi-stage process to evaluate efficacy and safety.
Key Methodologies:
-
In Vitro HbF Induction Assay: Human CD34+ hematopoietic stem and progenitor cells are differentiated into erythroid progenitors. These cells are then treated with varying concentrations of the WIZ degrader. HbF levels are quantified using methods like ELISA or flow cytometry.[8][9]
-
Animal Models: Humanized mouse models, engrafted with human CD34+ cells, are used to assess in vivo efficacy.[1] Cynomolgus monkeys are utilized for safety and pharmacokinetic studies due to their closer physiological similarity to humans.[1]
-
HbF Quantification: High-performance liquid chromatography (HPLC) and flow cytometry are standard methods for accurately measuring HbF levels in blood samples.[3][10]
Gene Therapy: Clinical Protocol Workflow
The clinical application of Casgevy™ involves a complex, multi-step process.
Key Methodologies:
-
Patient Eligibility: Patients with a history of recurrent severe VOCs are typically eligible.[5][11]
-
Cell Collection and Editing: Hematopoietic stem cells are mobilized from the bone marrow into the peripheral blood and collected via apheresis. These cells are then sent to a manufacturing facility where they are edited using CRISPR/Cas9 technology.[7][12][13]
-
Conditioning and Infusion: The patient undergoes myeloablative conditioning to eliminate their existing bone marrow stem cells, creating space for the edited cells. The gene-edited cells are then infused back into the patient.[13][14]
-
Off-Target Analysis: Unbiased methods like GUIDE-seq are employed during the development phase to identify and quantify potential off-target editing events.[1][15]
Advantages and Concluding Remarks
WIZ Degradation:
The primary advantages of a WIZ degrader approach lie in its potential for oral administration , lower manufacturing complexity , and consequently, greater accessibility and affordability .[3] As a small molecule, it could potentially be administered in an outpatient setting, significantly reducing the burden on healthcare systems and patients. However, this approach is still in the preclinical and early clinical stages, and long-term efficacy and safety in humans are yet to be established. The potential for off-target protein degradation and the need for chronic dosing are key considerations.
Gene Therapy:
Gene therapy offers the groundbreaking potential for a one-time, curative treatment for SCD.[16] The clinical data for approved therapies are robust, demonstrating a significant and sustained reduction in disease severity for a majority of patients.[5][2] The major drawbacks are the high cost , the complex and lengthy treatment process involving myeloablative conditioning with its associated risks, and the requirement for highly specialized medical centers.[1] While off-target editing is a concern, rigorous preclinical testing is conducted to minimize this risk.[1]
References
- 1. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. marinbio.com [marinbio.com]
- 5. [PDF] Induction of fetal hemoglobin synthesis by CRISPR/Cas9-mediated editing of the human β-globin locus. | Semantic Scholar [semanticscholar.org]
- 6. ashpublications.org [ashpublications.org]
- 7. CASGEVY (Exagamglogene Autotemcel) | Boston Children's Hospital [childrenshospital.org]
- 8. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 9. Targeting fetal hemoglobin expression to treat β hemoglobinopathies | Semantic Scholar [semanticscholar.org]
- 10. CRISPR-Cas9 to induce fetal hemoglobin for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. [PDF] CRISPR-Cas9 Gene Editing for Sickle Cell Disease and β-Thalassemia. | Semantic Scholar [semanticscholar.org]
- 13. fda.gov [fda.gov]
- 14. Clinical Review - Exagamglogene Autotemcel (Casgevy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. avancebio.com [avancebio.com]
- 16. CRISPR/Cas9 gene editing for curing sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published WIZ Degrader Results: A Comparative Guide
This guide provides a detailed overview and comparison of the published preclinical results for WIZ molecular glue degraders, specifically focusing on the findings from the seminal publication by Ting, P. Y., et al. in Science (2024). As of this writing, independent, peer-reviewed validation of these specific compounds is not yet available in the scientific literature, a common situation for very recent discoveries. This document, therefore, summarizes the key experiments and data from the original publication to serve as a resource for researchers and drug development professionals.
The WIZ protein is a transcription factor that has been identified as a repressor of fetal hemoglobin (HbF).[1][2][3] Targeted degradation of WIZ is being explored as a therapeutic strategy for sickle cell disease (SCD), as the induction of HbF can ameliorate the symptoms of the disease.[1][2][3][4] The recently identified molecular glue degraders, dWIZ-1 and dWIZ-2, function by recruiting the WIZ protein to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6]
Data Presentation
The following tables summarize the key quantitative findings from the primary study on dWIZ-1 and dWIZ-2.
Table 1: In Vitro Activity of WIZ Degraders in Human Erythroblasts
| Compound | Metric | Result | Cell Type |
| dWIZ-1 | WIZ Protein Degradation | Target of global proteomics | Human erythroblasts |
| dWIZ-2 | γ-globin mRNA induction | Dose-dependent increase | Healthy donor erythroblasts |
| dWIZ-2 | HbF⁺ cells | Dose-dependent increase | Healthy donor erythroblasts |
| dWIZ-2 | HbF protein levels | Dose-dependent increase | Healthy donor erythroblasts |
| dWIZ-2 | γ-globin mRNA induction | Increased proportion | SCD patient-derived erythroblasts |
| dWIZ-2 | HbF⁺ cells | Increased proportion | SCD patient-derived erythroblasts |
| dWIZ-2 | HbF protein levels | Increased proportion | SCD patient-derived erythroblasts |
Data summarized from Ting, P. Y., et al., Science (2024) and related conference proceedings.[3][5]
Table 2: In Vivo Efficacy of dWIZ-2
| Animal Model | Treatment | Key Findings |
| Humanized Mice | Oral dWIZ-2 | Significant WIZ degradation in bone marrow |
| Humanized Mice | Oral dWIZ-2 | Increased HbF-positive erythroblasts in bone marrow |
| Humanized Mice | Oral dWIZ-2 | Elevated γ-globin mRNA in blood (up to 37% of β-like globins) on day 28 |
| Humanized Mice | Oral dWIZ-2 | Up to 95% HbF⁺ reticulocytes on day 28 |
| Cynomolgus Monkeys | Oral dWIZ-2 | Effective WIZ degradation |
| Cynomolgus Monkeys | Oral dWIZ-2 | Induction of HbF |
| Cynomolgus Monkeys | Oral dWIZ-2 | Well-tolerated with no significant adverse effects on blood parameters or toxicity |
Data summarized from Ting, P. Y., et al., Science (2024) and related conference proceedings.[3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on standard practices in the field and descriptions in the source publication.
1. Cell Culture and Erythroid Differentiation
-
Cell Source: Human CD34⁺ hematopoietic stem and progenitor cells from healthy donors or sickle cell disease patients.
-
Differentiation Protocol: Cells are cultured in a multi-step process involving different cytokine cocktails to induce erythroid differentiation. This typically includes phases with stem cell factor (SCF), erythropoietin (EPO), and other factors over a period of 14-21 days.
-
Compound Treatment: Differentiated erythroblasts are treated with various concentrations of dWIZ-1, dWIZ-2, or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours) before analysis.
2. Western Blotting for WIZ Protein Levels
-
Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the WIZ protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Quantitative PCR (qPCR) for Globin Gene Expression
-
RNA Extraction: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR: The relative expression of γ-globin (HBG1/2) and β-globin (HBB) mRNA is quantified using specific primers and a SYBR Green or TaqMan-based qPCR assay. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
4. Flow Cytometry for Fetal Hemoglobin (HbF) Analysis
-
Cell Preparation: Cells are fixed and permeabilized to allow intracellular staining.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for HbF.
-
Data Acquisition and Analysis: The percentage of HbF-positive cells and the mean fluorescence intensity are quantified using a flow cytometer.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the action of WIZ degraders.
References
- 1. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. marinbio.com [marinbio.com]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
